Strontium cation Sr-89
Description
Overview of Targeted Radionuclide Therapy (TRT) in Oncology
Targeted Radionuclide Therapy (TRT) is a form of cancer treatment that utilizes a radioactive drug, known as a radiopharmaceutical, to deliver radiation directly to cancer cells. openmedscience.com This approach combines the cell-killing power of radiation with the precision of molecular targeting. nih.gov The fundamental principle of TRT lies in exploiting specific biological features of tumor deposits to ensure the radiopharmaceutical preferentially accumulates in or near the cancerous tissue. openmedscience.comajronline.org
TRT agents consist of a targeting molecule, such as an antibody, peptide, or small molecule, linked to a radioactive isotope (radionuclide). nih.gov The choice of radionuclide is critical and depends on the specific characteristics of the cancer being treated. nih.gov These therapies can be adapted to the changing biology of the cancer and can be refined based on factors like the tumor microenvironment. ajronline.org The ultimate goal is to deliver a cytotoxic dose of radiation to the tumor while sparing surrounding healthy tissues, thereby improving therapeutic efficacy and reducing side effects. openmedscience.com
Historical Context of Strontium-89 (B1237618) Research for Bone Metastases
The investigation of strontium-89 (Sr-89) for therapeutic purposes dates back to the late 1930s and early 1940s. wikipedia.orgsnmjournals.org In 1937, D. W. Stewart and his colleagues at the University of Michigan first synthesized Sr-89. wikipedia.org Shortly after, in the early 1940s, Charles Pecher conducted the initial studies on the biological properties and applications of Sr-89, demonstrating its concentration in osteoblastic reactive bone. wikipedia.orgsnmjournals.org Pecher filed a patent in May 1941 for the synthesis of Sr-89 and described its potential therapeutic use. wikipedia.org
Despite these early discoveries, widespread interest in Sr-89 for the palliation of bone pain from metastases did not gain significant traction until the 1970s. snmjournals.orgnumberanalytics.com The work of Firusian and his colleagues in Europe brought renewed attention to Sr-89, with their publications showing favorable results in patients with osseous metastases. snmjournals.org This was followed by clinical trials in the United States, notably by Robinson and his team at the University of Kansas, which began in 1977. snmjournals.orgcancernetwork.com These studies, particularly in patients with prostate and breast cancer, demonstrated significant pain relief and helped to establish Sr-89 as a viable radiopharmaceutical for managing painful bone metastases. snmjournals.orgnumberanalytics.comcancernetwork.com
Significance of Strontium Cation Sr-89 in Contemporary Nuclear Medicine Research
Strontium-89 continues to be a subject of interest in contemporary nuclear medicine research, primarily for its role in the palliation of pain from bone metastases. numberanalytics.comnumberanalytics.com As a calcium analog, Sr-89 is selectively taken up in areas of high bone turnover, such as osteoblastic metastases, delivering targeted beta radiation to these sites. numberanalytics.comopenmedscience.compatsnap.com This property makes it an effective agent for reducing pain and improving the quality of life for patients with advanced cancers that have spread to the bone. numberanalytics.comopenmedscience.com
Current research often focuses on optimizing its use, including exploring its efficacy in combination with other therapies like chemotherapy and bisphosphonates. clinicaltrials.govtijdschriftvoornucleairegeneeskunde.nlnih.gov For instance, studies have investigated the co-administration of Sr-89 with drugs like doxorubicin (B1662922) and cisplatin (B142131) to potentially enhance therapeutic outcomes. clinicaltrials.govnih.gov While newer radiopharmaceuticals, such as the alpha-emitter radium-223, have been developed, Sr-89 remains a valuable tool in the clinical arsenal (B13267) and a benchmark for comparison. openmedscience.comurotoday.com Ongoing research continues to explore its role, particularly in patient populations with specific types of metastatic disease and in various combination therapy regimens. numberanalytics.comnih.govnih.gov
Physicochemical Properties of Strontium-89
| Property | Value |
| Isotope | Strontium-89 (⁸⁹Sr) |
| Half-life | 50.57 days |
| Decay Mode | Beta (β⁻) decay |
| Decay Product | Yttrium-89 (B1243484) (⁸⁹Y) (stable) |
| Maximum Beta Energy | 1.492 MeV |
| Chemical Form in Medicine | Strontium-89 Chloride (SrCl₂) |
This table presents the key physicochemical properties of Strontium-89 relevant to its use in radiopharmaceutical research. wikipedia.orgisotopes.gov
Key Research Findings on Strontium-89 Efficacy
| Study Focus | Key Findings |
| Pain Palliation in Prostate Cancer | Numerous studies have shown that Sr-89 is effective in relieving bone pain in patients with metastatic prostate cancer, with response rates often reported between 75% and 80%. cancernetwork.comresearchgate.net |
| Pain Palliation in Breast Cancer | Research has also demonstrated the efficacy of Sr-89 in palliating bone pain for patients with metastatic breast cancer. researchgate.netnih.gov |
| Combination Therapy | Some clinical trials have explored combining Sr-89 with chemotherapy agents like cisplatin, suggesting a potential for enhanced pain relief duration compared to Sr-89 alone. nih.govresearchgate.net |
| Comparison with Other Radiopharmaceuticals | Studies comparing Sr-89 with other bone-seeking radiopharmaceuticals, such as Samarium-153, have generally found similar efficacy in pain relief, with differences in onset of action and duration of response. tijdschriftvoornucleairegeneeskunde.nlnih.gov |
This interactive table summarizes significant research findings regarding the efficacy of Strontium-89 in the context of bone metastases.
Structure
2D Structure
Properties
CAS No. |
145361-94-0 |
|---|---|
Molecular Formula |
Sr+2 |
Molecular Weight |
88.9074508 g/mol |
IUPAC Name |
strontium-89(2+) |
InChI |
InChI=1S/Sr/q+2/i1+1 |
InChI Key |
PWYYWQHXAPXYMF-OUBTZVSYSA-N |
SMILES |
[Sr+2] |
Isomeric SMILES |
[89Sr+2] |
Canonical SMILES |
[Sr+2] |
Synonyms |
89Sr radioisotope Sr-89 radioisotope Strontium-89 |
Origin of Product |
United States |
Synthesis and Production Methodologies for Strontium Cation Sr 89 Radiopharmaceuticals
Nuclear Reactor Production Routes for Strontium-89 (B1237618)
The primary methods for producing Strontium-89 rely on nuclear reactors to irradiate specific target materials. The two main routes are neutron activation of strontium targets and a neutron-proton reaction on yttrium targets.
Neutron Activation of Strontium Targets
The most common production method for ⁸⁹Sr involves the neutron activation of a stable strontium target in a thermal nuclear reactor. researchgate.net This process is based on the neutron capture reaction: ⁸⁸Sr(n,γ)⁸⁹Sr. google.comgoogle.com
The target material is typically strontium carbonate (SrCO₃) or strontium oxide. researchgate.netnstri.ir To achieve high radionuclidic purity, it is essential to use a target highly enriched in the Strontium-88 isotope (>99.9%). researchgate.netgoogle.com This is because natural strontium contains other isotopes, notably Strontium-84 (0.56%), which upon neutron activation, produces the undesirable impurity Strontium-85 (⁸⁴Sr(n,γ)⁸⁵Sr). nstri.irgoogle.com Strontium-85 is a gamma emitter and its presence complicates dosimetry and is therefore avoided. nstri.ir This production route is widely used in research and commercial reactors, such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory. researchgate.netisotopes.gov
(n,p) Reaction Utilizing Yttrium Targets
An alternative production route utilizes fast neutron reactors and a target made of natural monoisotopic Yttrium-89 (B1243484). researchgate.netgoogle.com The nuclear reaction is ⁸⁹Y(n,p)⁸⁹Sr, where a neutron strikes a Yttrium-89 nucleus, causing the emission of a proton and transforming it into Strontium-89. researchgate.net This reaction has a threshold energy of 720 keV. researchgate.net
The target material is usually high-purity yttrium oxide (Y₂O₃), pressed into pellets and sintered to withstand high temperatures in the reactor. google.comsckcen.be This method is employed in fast breeder test reactors (FBTR). researchgate.netiaea.org A significant advantage of this route is that the product (strontium) is a different element from the target (yttrium), which facilitates easier chemical separation and results in a product with very high specific activity. researchgate.netigcar.gov.in For instance, specific activities of approximately 19 kCi of ⁸⁹Sr per gram of strontium can be achieved in fast reactors, compared to about 10 Ci/g in thermal reactors. igcar.gov.in
Table 1: Comparison of Nuclear Reactor Production Routes for Strontium-89
| Feature | Neutron Activation of Strontium | (n,p) Reaction on Yttrium |
| Nuclear Reaction | ⁸⁸Sr(n,γ)⁸⁹Sr google.com | ⁸⁹Y(n,p)⁸⁹Sr researchgate.net |
| Reactor Type | Thermal Reactor researchgate.net | Fast Reactor researchgate.net |
| Target Material | Enriched ⁸⁸SrCO₃ or ⁸⁸SrO (>99.9%) researchgate.netgoogle.com | Yttrium Oxide (Y₂O₃) google.com |
| Key Advantage | Convenient method for standard research reactors google.com | High specific activity, easier chemical separation researchgate.netigcar.gov.in |
| Main Challenge | Requires highly enriched target to avoid ⁸⁵Sr impurity google.com | Requires a fast neutron spectrum google.com |
Radiochemical Separation and Purification Techniques
Following irradiation, the target material contains the desired ⁸⁹Sr cation along with unreacted target material and potential impurities. A series of radiochemical separation and purification steps are necessary to isolate ⁸⁹Sr and prepare it in a chemically pure form suitable for medical use.
Solvent Extraction Methods
Solvent extraction, or liquid-liquid extraction, is a key technique used to separate ⁸⁹Sr from the bulk target material, particularly from yttrium targets. iaea.org This method relies on the differential solubility of the ions in two immiscible liquid phases, typically an aqueous phase (containing the dissolved target) and an organic phase (containing an extractant).
For the separation of strontium from yttrium, a common approach involves dissolving the irradiated yttrium oxide target in nitric acid. iaea.org The bulk yttrium can then be separated using extractants like 100% tri-n-butyl phosphate (B84403) (TBP) or di(2-ethylhexyl) phosphoric acid (HDEHP). sckcen.beresearchgate.net Yttrium is extracted into the organic phase, leaving the strontium cation in the aqueous phase. igcar.gov.in
Crown ethers are another class of highly selective extractants for strontium. sckcen.be For example, 4,4′(5′)-di-tert-butyldicyclohexano-18-crown-6 (DtBuCH18C6) has been shown to be effective in selectively extracting strontium from acidic solutions. researchgate.netresearchgate.net The efficiency of solvent extraction can be optimized by adjusting parameters such as the pH of the aqueous phase and the concentration of the extractant in the organic phase. scispace.com
Table 2: Selected Solvent Extraction Systems for Strontium-89 Purification
| Extractant/System | Target Separated From | Aqueous Phase | Key Findings |
| Tri-n-butyl phosphate (TBP) | Yttrium igcar.gov.in | Nitric Acid | Extracts yttrium into the organic phase, leaving strontium in the aqueous phase. igcar.gov.in |
| Di(2-ethylhexyl) phosphoric acid (D2EHPA) | Yttrium researchgate.net | Nitric Acid | Used in extraction chromatography to effectively remove bulk yttrium. researchgate.net |
| DtBuCH18C6 (Crown Ether) | Yttrium & other impurities researchgate.netacs.org | Nitric Acid | Highly selective for strontium; used in both solvent extraction and supported liquid membranes. researchgate.netacs.org |
| D2EHPA with DTPA/EDTA | Calcium, Cerium, Zirconium, etc. scispace.com | Acetic acid-acetate buffer | DTPA or EDTA are added as complexing agents to prevent the extraction of contaminants. scispace.com |
Ion Exchange Chromatography
Ion exchange chromatography is a crucial step for the final purification of the ⁸⁹Sr source. researchgate.net This technique separates ions based on their affinity for a solid ion exchange resin. The irradiated target is dissolved, and the solution is passed through a column packed with the resin.
Cation exchange resins, such as Dowex 50WX8, are commonly used. researchgate.netiaea.org In this process, cations like Sr²⁺ and other metallic impurities are adsorbed onto the resin. Then, by washing the column with specific eluents (solutions of varying chemical composition and concentration), the ions can be selectively removed. For instance, nitric acid of various strengths can be used as an eluant to separate ⁸⁹Sr from other radionuclidic impurities produced during irradiation, such as ⁶⁵Zn, ⁵⁴Mn, and ⁵⁸Co. researchgate.netresearchgate.net
Complexing agents like ethylenediaminetetraacetic acid (EDTA) and 1,2-diaminocyclohexanetetraacetic acid (DCTA) can also be employed to enhance separation efficiency, particularly for separating strontium from rubidium or other alkaline earth metals like calcium. nih.gov These agents form complexes with the divalent cations, altering their affinity for the resin and allowing for a more precise separation. nih.gov Eichrom's Sr Resin, which uses a crown ether extractant coated on a support, is specifically designed for the selective extraction of strontium from acidic solutions. jgeosci.orgeichrom.com
Supported Liquid Membrane Techniques
Supported Liquid Membrane (SLM) technology offers an efficient and continuous method for the separation and purification of ⁸⁹Sr. acs.org An SLM consists of a porous, inert support (like polytetrafluoroethylene, PTFE) that holds a liquid organic phase containing a carrier molecule (extractant) within its pores. researchgate.netmsrjournal.com This membrane separates two aqueous solutions: the feed phase (containing the ⁸⁹Sr and impurities) and the stripping or receiving phase. msrjournal.com
For ⁸⁹Sr purification from an irradiated yttria matrix, a crown ether such as DtBuCH18C6 is used as the carrier in the organic phase. acs.org The ⁸⁹Sr cations are selectively complexed by the carrier at the feed-membrane interface and transported across the membrane. On the other side, at the membrane-stripping interface, the ⁸⁹Sr is released into the stripping phase, often due to a change in acidity. acs.org This technique combines the selectivity of solvent extraction with the simplicity of a membrane process, allowing for high purification factors and continuous operation. acs.orgmsrjournal.com Studies have shown that a system using DtBuCH18C6 can achieve a radionuclidic purity of ≥99.6% for ⁸⁹Sr. acs.org
Optimization of Production Parameters in Radiopharmaceutical Synthesis
The efficient and reliable production of Strontium-89 (Sr-89) for radiopharmaceutical applications hinges on the careful optimization of various synthesis parameters. The primary goal is to maximize the yield of Sr-89 while ensuring high radionuclidic and chemical purity, as well as adequate specific activity. The optimization strategies are intrinsically linked to the chosen production route.
The two principal nuclear reactions utilized for Sr-89 production are the neutron capture reaction 88Sr(n,γ)89Sr in a thermal neutron flux and the 89Y(n,p)89Sr reaction in a fast neutron flux. researchgate.net Each method presents distinct challenges and opportunities for optimization.
Target Material Selection and Enrichment:
A critical parameter for optimization is the choice and composition of the target material.
For the 88Sr(n,γ)89Sr route, the use of highly enriched Strontium-88 (88Sr) targets is paramount. researchgate.net Natural strontium contains several isotopes, including Strontium-84 (84Sr), which, upon neutron irradiation, produces Strontium-85 (85Sr), an undesirable radionuclidic impurity. To minimize this side reaction and achieve high radionuclidic purity, target materials are enriched to >99% in 88Sr. nstri.ir The chemical form of the target is typically Strontium Carbonate (SrCO3) or Strontium Oxide. nstri.irisotopes.gov
For the 89Y(n,p)89Sr route, the target material is Yttrium-89 (89Y), which is 100% naturally abundant, eliminating the need for isotopic enrichment. researchgate.net The target is typically prepared in the form of high-purity yttria (Y2O3) pellets, which are sintered at high temperatures to ensure stability. google.comsckcen.be
Irradiation Conditions:
The conditions within the nuclear reactor, specifically neutron flux and irradiation duration, are key variables that must be optimized to maximize Sr-89 yield.
Neutron Flux: High-flux reactors are preferred for efficient production. For the 88Sr(n,γ)89Sr reaction, thermal neutron fluxes in the range of 4 x 10^14 to 2.5 x 10^15 n cm-2 s-1 are utilized in reactors like the High Flux Isotope Reactor (HFIR). researchgate.netisotopes.gov For the 89Y(n,p)89Sr reaction, a high-energy fast neutron flux is necessary. researchgate.netnih.gov The China Experimental Fast Reactor (CEFR), for example, leverages its hard neutron spectrum for Sr-89 production. nih.gov Optimizing the irradiation location within the reactor core is crucial for maximizing exposure to the appropriate neutron energy spectrum. sckcen.benih.gov
Irradiation Time: The duration of target irradiation is optimized based on the half-life of Sr-89 (50.5 days), the neutron flux of the reactor, and the desired specific activity. This involves balancing the production rate of Sr-89 against its radioactive decay and the potential build-up of impurities. For instance, in a fast reactor with a flux of 2.4 x 10^15 n cm-2s-1, irradiation times ranging from 30 to 118 days have been studied to assess the yield. sckcen.be
Table 1: Comparison of Optimized Production Parameters for Sr-89
| Parameter | 88Sr(n,γ)89Sr Route | 89Y(n,p)89Sr Route |
|---|---|---|
| Reactor Type | Thermal Reactor (e.g., HFIR) researchgate.net | Fast Reactor (e.g., CEFR, FBTR) sckcen.benih.gov |
| Target Material | Enriched 88SrCO3 or 88SrO nstri.irisotopes.gov | High-purity Y2O3sckcen.be |
| Target Enrichment | >99% 88Sr nstri.ir | Not required (89Y is monoisotopic) researchgate.net |
| Neutron Spectrum | Thermal google.com | Fast nih.gov |
| Typical Neutron Flux (n cm-2s-1) | ~1014 - 1015researchgate.net | ~1015sckcen.be |
| Key Advantage | Simpler chemical processing researchgate.net | Very high specific activity achievable researchgate.netsckcen.be |
Post-Irradiation Chemical Processing and Purification:
Optimization of the purification process is critical for ensuring the final radiopharmaceutical meets stringent quality standards. The methodology differs significantly between the two production routes.
88Sr(n,γ)89Sr Route: The chemical processing is relatively straightforward as the product is an isotope of the target element. It typically involves dissolving the irradiated strontium target in hydrochloric acid to form Strontium Chloride (89SrCl2). nstri.ir Purification then involves ion exchange methods to remove any metallic impurities. isotopes.gov The final product is formulated as a sterile, isotonic solution of 89SrCl2 in dilute hydrochloric acid, with the pH adjusted to be between 4 and 7. isotopes.goviaea.org
89Y(n,p)89Sr Route: This route produces a "no-carrier-added" product, meaning the Sr-89 is chemically distinct from the bulk yttrium target. This allows for the production of Sr-89 with very high specific activity but requires a more complex, multi-stage purification process to separate the microscopic quantities of Sr-89 from the macroscopic yttrium target. researchgate.netsckcen.be Optimization of this separation is a key area of research. Methods that have been developed and optimized include:
Solvent Extraction: Using agents like Tributyl Phosphate (TBP) or highly selective Crown Ethers to separate strontium from yttrium. sckcen.be
Extraction Chromatography: This involves using resins impregnated with selective extractants. For example, nonionic acrylic polymer resins coated with selective organic solutions have been applied for the separation of radionuclides. iaea.org
The final product quality is rigorously assessed. Key parameters controlled are radionuclidic purity (typically >99.8%), specific activity, radioactive concentration, and chemical purity. isotopes.govisotopes.goviaea.org The concentration of the long-lived impurity 90Sr is a critical quality control parameter that must be stringently controlled to a very low level (e.g., less than 2x10-4%). google.comiaea.org
Table 2: Research Findings on Sr-89 Purification Optimization
| Purification Method | Route | Key Optimization Findings | Achieved Radionuclidic Purity |
|---|---|---|---|
| Ion Exchange | 88Sr(n,γ)89Sr | Standardized process to remove metallic impurities and formulate final 89SrCl2 solution. isotopes.gov | >99.8% isotopes.govisotopes.gov |
| Solvent Extraction (TBP/Crown Ether) | 89Y(n,p)89Sr | Crown ethers demonstrate high selectivity for strontium, potentially reducing the number of purification steps required. sckcen.be | High purity achievable, specific data varies with process. sckcen.be |
| Extraction Chromatography | 89Y(n,p)89Sr | Efficient separation of bulk yttrium target from Sr-89. iaea.org | High purity achievable, specific data varies with process. iaea.org |
Radiochemical Characterization and Quality Assurance in Strontium Cation Sr 89 Research
Radionuclidic Purity Assessment
Radionuclidic purity is defined as the proportion of the total radioactivity that is present in the form of the desired radionuclide, Sr-89. The assessment aims to identify and quantify any radioactive impurities. For Sr-89, the most significant potential radionuclidic impurity is Strontium-90 (Sr-90), which is co-produced during the manufacturing process. iaea.org High radionuclidic purity is essential, with specifications often requiring it to be greater than 99%. isosolutions.comisotopes.gov
Table 1: Radionuclidic Purity Specifications for Strontium Cation Sr-89
| Parameter | Specification | Primary Impurity of Concern | Source |
|---|---|---|---|
| Radionuclidic Purity | >99.8% | Strontium-90 (Sr-90) | isotopes.gov |
| Radionuclidic Purity | 99.9% | Strontium-90 (Sr-90) | iaea.org |
| Sr-90 Impurity Level | ~2 x 10-4% | Not Applicable | iaea.org |
Gamma and beta spectroscopy are fundamental techniques for assessing radionuclidic purity.
Gamma Spectroscopy: Since Sr-89 is a nearly pure beta emitter, gamma spectroscopy is primarily used to detect and quantify any gamma-emitting impurities. osti.goviaea.org The process utilizes detectors, such as high-purity germanium (HPGe) detectors, to identify the characteristic gamma-ray energies of other radionuclides that might be present in the sample. epj-conferences.org
Beta Spectroscopy: This technique is crucial for distinguishing between beta-emitting isotopes, particularly Sr-89 and the Sr-90/Yttrium-90 (Y-90) impurity. The method relies on the different maximum beta energies (Emax) of these radionuclides. osti.gov Sr-89 has an Emax of 1.492 MeV, while Sr-90 has a much lower Emax of 0.546 MeV, and its daughter, Y-90, has a higher Emax of 2.27 MeV. osti.govhpra.ie Liquid scintillation counting is a common beta spectroscopy technique used for this purpose. osti.govdoi.org By analyzing the shape of the beta spectrum, the relative contributions of Sr-89 and its beta-emitting impurities can be determined.
Given the long half-life (28.1 years) and radiotoxicity of Sr-90, its quantification is a critical quality control step. osti.gov The primary methods rely on the radioactive daughter of Sr-90, Yttrium-90 (Y-90), which has a 64-hour half-life. osti.govnrc.gov
The most common method involves a two-stage counting process:
Initial Count: The total beta activity of the strontium sample is measured immediately after purification. This count represents the combined activity of Sr-89 and Sr-90. epa.gov
Y-90 Ingrowth and Separation: The sample is stored for a period, typically around 14 days, to allow the Y-90 daughter to "grow in" and approach secular equilibrium with its parent, Sr-90. bmuv.de Following this ingrowth period, Y-90 is chemically separated from the strontium. nrc.govepa.govbmuv.de Techniques like precipitation or extraction chromatography are used for this separation. iaea.orgbmuv.de
Y-90 Counting: The activity of the separated Y-90 is measured. This activity is directly proportional to the amount of Sr-90 present in the original sample. nrc.gov
Calculation: The Sr-90 activity is calculated from the Y-90 measurement. The Sr-89 activity is then determined by subtracting the calculated Sr-90 activity from the initial total beta activity measurement. nrc.govepa.gov
An alternative approach utilizes beta absorbers. An absorber of a specific thickness (e.g., 90.6 mg/cm²) can be placed between the sample and the detector. This absorber is thick enough to block the low-energy beta particles from Sr-90 while allowing a significant fraction of the higher-energy beta particles from Sr-89 to pass through and be counted. nrc.gov This allows for a more direct, though less precise, estimation of the Sr-89 activity.
Table 2: Comparison of Techniques for Sr-90 Impurity Determination
| Method | Principle | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Y-90 Ingrowth & Separation | Quantify Sr-90 by measuring its daughter, Y-90, after a period of ingrowth. | 1. Initial total beta count. 2. Wait ~14 days for Y-90 ingrowth. 3. Chemically separate Y-90. 4. Count Y-90 activity. 5. Calculate Sr-90, then Sr-89 by difference. | High precision and accuracy. nrc.gov | Time-consuming (requires ~2 weeks). bmuv.de |
| Beta Absorption | Use an absorber to block low-energy Sr-90 betas while counting higher-energy Sr-89 betas. | 1. Count sample with a calibrated absorber. 2. Calculate Sr-89 activity based on known efficiency. | Rapid determination. | Less precise than Y-90 separation method. nrc.gov |
Chemical Purity and Solution Parameter Control
Chemical purity ensures that the preparation is free from non-radioactive contaminants that could interfere with its behavior or cause adverse effects. Sr-89 is typically supplied as a sterile, aqueous solution of strontium chloride (SrCl₂) in dilute hydrochloric acid (0.1–0.5 N HCl). isotopes.govisotopes.gov
Key parameters and control methods include:
Strontium Concentration: The total concentration of strontium is determined using methods like complexometric titration with indicators such as arsenazo III. iaea.org
Chloride Concentration: Potentiometric titration with silver nitrate (B79036) is used to assay the chloride content. iaea.org
Trace Metal Impurities: Techniques like DC graphite (B72142) spark spectrography are employed to detect and quantify other metallic impurities. iaea.org
pH: The pH of the solution is controlled to be within a specific range, typically between 4 and 7. iaea.org
Isotonicity: The solution's tonicity may be adjusted with sodium chloride to make it suitable for injection. iaea.org
Table 3: Chemical Purity and Solution Parameters for this compound Chloride Solutions
| Parameter | Specification / Method | Source |
|---|---|---|
| Chemical Form | Strontium chloride (SrCl₂) in 0.1–0.5 N Hydrochloric acid | isotopes.govisotopes.gov |
| pH | 4 - 7 | iaea.org |
| Strontium Concentration Assay | Complexometry with arsenazo III | iaea.org |
| Chloride Assay | Potentiometric titration with silver nitrate | iaea.org |
| Trace Impurity Analysis | DC graphite spark spectrography | iaea.org |
Specific Activity and Radioactive Concentration Measurements
Precise determination of the activity is fundamental for research applications. These measurements are typically expressed in two ways:
Specific Activity: This is the activity per unit mass of the element (e.g., MBq/mg of strontium). It is a measure of how much of the strontium is the radioactive Sr-89 isotope. High specific activity is often desirable.
Radioactive Concentration: This is the activity per unit volume of the solution (e.g., MBq/mL). This parameter is crucial for administering a precise amount of radioactivity.
These values are determined by direct measurement of the sample's radioactivity using calibrated instruments, such as ionization chambers or liquid scintillation counters. The measurements must be corrected for radioactive decay back to a reference date and time.
Table 4: Reported Specific Activity and Radioactive Concentration of this compound
| Parameter | Value | Source |
|---|---|---|
| Specific Activity | >300 mCi/g (>11.1 MBq/mg) | isotopes.gov |
| Specific Activity | 3.5 to 6.3 MBq/mg | iaea.org |
| Radioactive Concentration | >10 mCi/mL (>370 MBq/mL) | isotopes.gov |
| Radioactive Concentration | 37.5 MBq/mL | iaea.org |
Mechanisms of Action of Strontium Cation Sr 89 in Biological Systems
Calcium Mimicry and Selective Bone Localization
The strontium cation (Sr²⁺) is chemically very similar to the calcium cation (Ca²⁺), as both are alkaline earth metals. wikipedia.org This chemical analogy is the basis for its selective uptake in bone. nih.govpatsnap.com Following intravenous administration, Sr-89 behaves like a calcium analog, clearing rapidly from the bloodstream and localizing to bone mineral. drugbank.com
This process is particularly pronounced in areas of high osteoblastic activity or increased bone turnover, such as the sites of osseous metastases. nih.govnih.gov Metastatic bone lesions are characterized by accelerated bone formation and resorption, creating a high demand for calcium. patsnap.comdrugbank.com Sr-89 competes with calcium for incorporation into the bone's inorganic matrix, the hydroxyapatite (B223615) crystal. patsnap.comdrugbank.com Studies have shown that the uptake of Sr-89 can be ten times greater in metastatic lesions compared to healthy bone, leading to a high concentration of the radioisotope at the target site. drugbank.comnih.gov This selective uptake and prolonged retention at sites of increased bone mineral turnover ensure precise targeting of bone lesions. nih.govnih.gov
Beta Particle Emission and Localized Radiation Effects
Strontium-89 (B1237618) is a pure beta-emitting radioisotope with a physical half-life of 50.57 days. wikipedia.orgnih.gov It decays into the stable yttrium-89 (B1243484) by emitting a high-energy beta particle (an electron). wikipedia.orgosti.gov
The therapeutic efficacy of Sr-89 stems from the characteristics of this beta radiation. The emitted beta particles have a maximum energy of 1.492 MeV and an average energy of 0.58 MeV. nih.gov In biological tissues, these particles have a relatively short path length, with a mean range of approximately 2.4 mm and a maximum range of 6 to 8 mm. patsnap.comdrugbank.comnih.gov This limited penetration ensures that the radiation is delivered directly to the tumor cells and the immediate microenvironment within the bone, while minimizing exposure to surrounding healthy tissues, such as the radiosensitive bone marrow. patsnap.comopenmedscience.comsnmjournals.org The localized delivery of radiation is a key feature of its therapeutic action, concentrating the cytotoxic effects where they are most needed. patsnap.comopenmedscience.com
| Property | Value |
| Isotope | Strontium-89 (⁸⁹Sr) |
| Half-life | 50.57 days wikipedia.org |
| Decay Product | Yttrium-89 (⁸⁹Y) wikipedia.org |
| Emission Type | Beta (β⁻) particle nih.gov |
| Max. Beta Energy | 1.492 MeV nih.govosti.gov |
| Mean Beta Energy | 0.58 MeV nih.gov |
| Max. Range in Tissue | ~8 mm drugbank.com |
| Mean Range in Tissue | ~2.4 mm nih.gov |
Cellular and Subcellular Interactions of Beta Radiation
The beta particles emitted by Sr-89 cause damage to cells through the process of ionization. As these high-energy electrons travel through tissue, they interact with molecules, particularly water, leading to the formation of free radicals. These free radicals can subsequently damage critical cellular components, including DNA. The primary mechanism of cell killing is through the induction of DNA damage, especially double-strand breaks, which are difficult for cells to repair and can trigger programmed cell death, or apoptosis. wikipedia.org
In vitro studies on human breast carcinoma (MCF-7) cells have demonstrated that Sr-89 induces apoptosis and inhibits cell proliferation. nih.gov The research indicated that exposure to Sr-89 led to a retardation of the cell cycle, primarily in the G2-M phase. nih.gov Furthermore, the study observed changes in the expression of genes that regulate apoptosis; the expression of the Fas receptor and the p53 tumor suppressor gene increased, while the expression of the anti-apoptotic bcl-2 gene decreased. nih.gov This suggests that Sr-89's radiation triggers cell death through established molecular apoptosis pathways. nih.gov The damage to the mitochondrial membrane potential was also identified as a key event in inducing apoptosis in these cancer cells. nih.gov
| Cellular Effect | Observation in MCF-7 Cells |
| Cell Proliferation | Significantly inhibited nih.gov |
| Cell Cycle | Retardation, mainly in G2-M phase nih.gov |
| Apoptosis | Significantly induced (up to 46.28%) nih.gov |
| Gene Expression | Increased Fas receptor and p53; Decreased bcl-2 nih.gov |
| Subcellular Effect | Decrease in mitochondrion transmembrane potential nih.gov |
Hypothesized Mechanisms of Pain Palliation and Tumor Suppression
The precise mechanism by which Sr-89 alleviates bone pain is considered complex and is likely multifactorial. nih.govproquest.com The primary hypothesis is that the localized radiation destroys tumor cells within the bone metastases. patsnap.comopenmedscience.com This reduction in tumor volume can relieve the physical pressure exerted by the tumor on bone structures, such as the stretching of the periosteum and compression of nerves, which are major sources of pain. wikipedia.orgsnmjournals.org
Another proposed mechanism involves the reduction of inflammation. The radiation is thought to decrease the production of pain-mediating substances, such as cytokines, by the tumor cells and surrounding tissues. wikipedia.orgopenmedscience.com By killing the cancer cells, Sr-89 helps to reduce the local inflammatory response, contributing to pain relief. openmedscience.com
Regarding tumor suppression, the beta radiation from Sr-89 has a direct tumoricidal effect. drugbank.com By inducing apoptosis and inhibiting the proliferation of metastatic cells, Sr-89 can slow the progression of existing bone lesions. wikipedia.orgnih.gov Some evidence also suggests that Sr-89 may delay the development of new painful bone metastases in areas that are clinically silent but have high bone turnover. proquest.com The sustained radiation delivered by the long half-life of Sr-89 provides a continuous therapeutic effect over several months. patsnap.com
Preclinical Research Studies of Strontium Cation Sr 89 Radiopharmaceuticals
In Vivo Biodistribution Studies in Animal Models
Preclinical evaluation of strontium-89 (B1237618) (Sr-89) has been crucial in understanding its behavior within a biological system. Due to its chemical similarity to calcium, strontium is actively taken up by bone tissue, particularly in areas of high osteoblastic activity, such as bone metastases. clinicaltrials.gov Animal models provide a fundamental platform for examining the whole-body distribution and retention of Sr-89.
In comparative biodistribution studies in mice, Sr-89 has been shown to selectively concentrate in bone structures compared to soft tissues. Following intravenous administration, there is a rapid uptake of Sr-89 in the bone, reaching near-maximum levels within the first hour. sigmaaldrich.com The clearance from soft tissues occurs relatively quickly, primarily through urinary and fecal excretion. researchgate.net In contrast, the retention of Sr-89 in bone is significantly longer. researchgate.net
A study comparing the biodistribution of ⁸⁹Sr and ²²³Ra in mice demonstrated that at 24 hours post-injection, the concentration of ⁸⁹Sr in the femur was 17.7 ± 2.8 percent of the injected dose per gram of tissue. nih.gov By day 14, this value was observed to be 21.1 ± 2.7 percent, indicating prolonged retention in the skeletal system. nih.gov The uptake in soft tissues such as the spleen was noted to be lower for ⁸⁹Sr compared to ²²³Ra. sigmaaldrich.com
Table 1: Biodistribution of Strontium-89 in Mice (% Injected Dose per Gram of Tissue)
| Tissue | 24 Hours | 14 Days |
|---|
Evaluation of Therapeutic Efficacy in Preclinical Cancer Models
The therapeutic efficacy of strontium-89 is primarily attributed to the localized emission of beta particles within bone metastases, leading to the damage and death of cancer cells. clinicaltrials.gov Preclinical studies in animal models of bone metastases are essential for evaluating the potential of Sr-89 to control tumor growth and improve survival. While much of the available literature focuses on clinical outcomes, the foundational preclinical work has been instrumental.
While specific data from preclinical cancer models detailing tumor volume reduction or survival benefits with Sr-89 is not extensively detailed in the provided search results, the consistent clinical success in pain palliation for patients with bone metastases from cancers such as prostate and breast cancer underscores its therapeutic effect. aacrjournals.orgresearchgate.net The translation from preclinical concepts to clinical efficacy is evident in its ability to alleviate bone pain, which is often a surrogate marker for a reduction in tumor-induced inflammation and activity. nih.gov
Assessment of Radiation Dosimetry in Animal Tissues
A critical aspect of preclinical research for any radiopharmaceutical is the assessment of radiation dosimetry, which involves quantifying the absorbed radiation dose in different tissues. These studies are vital for predicting potential therapeutic and toxic effects. In animal models, the dosimetry of strontium-89 has been evaluated to understand the radiation dose delivered to target (bone) and non-target (soft) tissues.
Due to its selective uptake and retention in the bone, Sr-89 delivers a significantly higher radiation dose to skeletal tissues, including bone metastases, compared to surrounding soft tissues. nih.gov The beta particles emitted by Sr-89 have a maximum energy of 1.463 MeV and a maximum range in tissue of approximately 8 mm, which allows for localized radiation delivery. researchgate.net
A comparative dosimetry study in mice provided estimates of the absorbed radiation dose in various tissues per kilobecquerel of administered activity per gram of body weight. The average absorbed dose to bone (calculated from the femur, skull, and rib) was significantly higher than that to soft tissues. nih.gov This differential absorption is the fundamental principle behind the therapeutic utility of Sr-89.
Table 2: Estimated Absorbed Radiation Dose of Strontium-89 in Mice (mGy/kBq/g)
| Tissue | Absorbed Dose |
|---|---|
| Bone (average) | 1.81 |
| Spleen | 0.22 |
| Liver | 0.17 |
Investigation of Combination Modalities in Preclinical Settings
To enhance the therapeutic effects of strontium-89, preclinical research has explored its use in combination with other anticancer agents. The rationale behind these combination strategies is to potentially achieve synergistic effects, where the combined impact is greater than the sum of the individual treatments.
One area of investigation has been the combination of Sr-89 with chemotherapy agents. nih.gov Platinum-based compounds, such as cisplatin (B142131) and carboplatin, are known radiosensitizers, meaning they can make cancer cells more susceptible to the effects of radiation. nih.gov Preclinical rationale suggests that by interfering with DNA repair mechanisms in cancer cells, these agents could enhance the cell-killing effect of the beta radiation emitted by Sr-89. nih.gov While early clinical findings have shown promise for this combination in improving pain relief, detailed preclinical studies in animal models are necessary to fully elucidate the synergistic mechanisms and optimize treatment schedules. nih.gov
Another chemotherapeutic agent that has been considered in combination with Sr-89 is gemcitabine. nih.gov The preclinical hypothesis for such a combination would be to target different aspects of cancer cell biology simultaneously. While a phase I/II clinical study of this combination in prostate cancer patients has been conducted, the preclinical data supporting this combination in animal models is not extensively detailed in the available literature. nih.gov
Clinical Research Methodologies and Findings for Strontium Cation Sr 89 Radiopharmaceuticals
Study Designs and Methodological Approaches in Clinical Trials
The investigation of Strontium-89 (B1237618) has involved robust clinical trial frameworks to establish its efficacy and understand its clinical utility.
The efficacy of Strontium-89 has been evaluated in numerous clinical trials, with many studies reporting on its effectiveness. snmjournals.org Phase I and II studies were conducted to assess the safety and efficacy of intravenously administered Strontium-89 chloride for alleviating bone pain resulting from osseous metastatic disease. nih.gov
Phase II trials have explored the potential benefits of combining Strontium-89 with other treatments. For instance, a Phase II study examined the addition of Sr-89 to a chemohormonal therapy regimen for patients with metastatic hormone-refractory prostate cancer. aetna.com Another randomized Phase II trial investigated the clinical efficacy of a bone-targeted strategy using chemohormonal therapy and zoledronic acid, with or without a dose of Sr-89, for patients with advanced castrate-sensitive prostate cancer and bone metastases. nih.gov Additionally, a randomized Phase II trial of Strontium-89 with or without cisplatin (B142131) was designed to evaluate the palliation of bone pain secondary to hormone-refractory prostate cancer. clinicaltrials.gov
Phase III clinical trials have been designed to compare the effectiveness of Strontium-89 against other established treatments. One such randomized Phase III trial aimed to compare the subjective response rate, time to progression, and survival of patients with hormone-refractory prostate cancer with painful bone metastases treated with either Strontium-89 or palliative local radiotherapy. clinicaltrials.gov The design of these trials often includes double-blind, placebo-controlled, and crossover methodologies to ensure robust and unbiased results. nih.gov
In addition to controlled clinical trials, observational studies and the generation of real-world evidence have played a role in understanding the clinical use of Strontium-89. Retrospective studies have been conducted to evaluate the palliative effects of Strontium-89 in patients with bone metastasis from prostate cancer. nih.gov For example, one retrospective study analyzed 16 isotope administrations in 12 patients to assess the early analgesic effects of treatment with Strontium-89. proquest.com Another retrospective study involved 31 prostate cancer patients with bone metastasis treated with Sr-89 to examine its tumoricidal and pain-relief effects, as well as survival outcomes. nih.gov A study is also underway to evaluate the efficacy of Strontium-89 chloride in differentiated thyroid cancer with bone metastases using sensitive markers like thyroglobulin. clinicaltrials.gov
Clinical Efficacy Assessments
The primary measure of efficacy for Strontium-89 in clinical studies has been its ability to palliate pain, reduce the need for analgesics, and its effect on relevant tumor biomarkers.
Clinical studies have consistently demonstrated that Strontium-89 provides significant pain relief for a majority of patients with painful bone metastases. openmedscience.com Response rates have been reported to be as high as 80% in selected patients with painful osteoblastic bony metastases from prostate or breast cancer. nih.govnih.govtaylorandfrancis.com Some studies have shown complete pain relief in at least 10% of patients. nih.gov The duration of this palliative effect typically averages between 3 to 6 months. nih.govnih.gov
| Study Population | Response Rate | Duration of Pain Relief | Reference |
|---|---|---|---|
| Prostate or Breast Cancer | Up to 80% | 3 to 6 months | nih.gov |
| Prostate Cancer | 80% | Not Specified | nih.gov |
| Prostate Cancer | 72.2% | Not Specified | nih.gov |
| Prostate Cancer (with Cisplatin) | 91% | Median of 120 days | snmjournals.orgsnmjournals.org |
| Prostate Cancer (alone) | 63% | Median of 60 days | snmjournals.orgsnmjournals.org |
A key indicator of the palliative efficacy of Strontium-89 is its impact on the need for pain medication. Clinical trials have demonstrated that treatment with Strontium-89 can lead to a reduction in the use of analgesics. nih.gov One Phase I and II study reported that 22 doses of Strontium-89 resulted in at least a 25% reduction in narcotic requirements that lasted for at least one month. nih.gov In a randomized trial comparing involved field radiotherapy with or without a single dose of Strontium-89, the group receiving Strontium-89 was more likely to have stopped taking analgesics at the 3-month mark (17% versus 2% for the control group). nih.gov
The effects of Strontium-89 on tumor biomarkers, particularly Prostate-Specific Antigen (PSA) in prostate cancer patients, have been investigated. In some cases, treatment with Strontium-89 has been associated with a decrease in PSA levels. nih.gov One case report described a patient with extensive osseous metastases from prostate carcinoma where Strontium-89 therapy led to a decrease in PSA levels by approximately 69%. spandidos-publications.com However, the relationship between PSA response and pain relief is not always consistent. A study with 18 prostate cancer patients found that a PSA response was observed in 4 cases (22.2%), but there were no fixed trends in the changes in PSA values according to the pain response. nih.gov Another study also noted that changes in patient characteristics are not necessarily linked to the pain improvement effect. nih.gov
| Biomarker | Observed Effect | Study Details | Reference |
|---|---|---|---|
| Prostate-Specific Antigen (PSA) | Decrease of ~69% | Case report of prostate cancer with extensive bone metastases | spandidos-publications.com |
| Prostate-Specific Antigen (PSA) | Response in 22.2% of patients | Study of 18 prostate cancer patients; no direct correlation with pain response | nih.gov |
Progression-Free Survival and Overall Survival Analyses
A randomized phase II study involving 79 patients with advanced castrate-sensitive prostate cancer evaluated the addition of a single dose of Sr-89 to a regimen of androgen-deprivation therapy (ADT), doxorubicin (B1662922), and zoledronic acid. nih.govnih.gov The results showed no statistically significant improvement in survival metrics for the Sr-89 arm. The median PFS was 12.9 months in the Sr-89 group compared to 18.5 months in the control group that did not receive the radiopharmaceutical. nih.gov Similarly, the median OS was 47.4 months for the Sr-89 arm and 53.5 months for the control arm, a difference that was not statistically significant. nih.gov
| Clinical Trial | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|
| Randomized Phase II Study | Castrate-Sensitive Prostate Cancer | Sr-89 + Chemohormonal Therapy vs. Chemohormonal Therapy Alone (Control) | 12.9 months vs. 18.5 months | 47.4 months vs. 53.5 months |
| EORTC Phase III Study | Hormone-Resistant Prostate Cancer | Strontium-89 vs. Local Field Radiotherapy | No significant difference | 7.2 months vs. 11 months |
Safety and Hematological Toxicity Profiles
The primary dose-limiting toxicity of Strontium-89 is its effect on the bone marrow. ijrmnm.com As Sr-89 localizes to areas of high bone turnover, which includes the bone marrow adjacent to metastatic lesions, it can lead to a reduction in blood cell production. snmjournals.org
Myelosuppression, or bone marrow suppression, is the most common and significant adverse effect of Sr-89 therapy. openmedscience.com This condition results in a decrease in the production of red blood cells (anemia), white blood cells (leukopenia), and platelets (thrombocytopenia). mayoclinic.org Hematological toxicity is generally mild to moderate and reversible. nih.gov
Clinical monitoring typically involves regular complete blood counts. Platelet and leukocyte counts usually begin to decrease a few weeks after administration, with the lowest counts (nadir) observed at approximately 4 to 8 weeks post-injection. sigmaaldrich.com Recovery of blood counts is often slow, with a partial return to baseline levels by 12 weeks. sigmaaldrich.com In some cases, particularly in patients who are heavily pre-treated with chemotherapy, thrombocytopenia can be prolonged. mayoclinic.org
One retrospective study of 18 prostate cancer patients treated with Sr-89 found that two patients experienced myelosuppression involving both anemia and thrombocytopenia that required blood and platelet transfusions. nih.gov No patients in this study exhibited leukocyte toxicities. nih.gov
| Hematological Toxicity | Typical Onset | Nadir (Lowest Point) | Recovery Period | Clinical Notes |
|---|---|---|---|---|
| Thrombocytopenia (Low Platelets) | Weeks post-injection | ~4-8 weeks | Partial recovery by 12 weeks; can be prolonged | Most common dose-limiting toxicity. |
| Leukopenia (Low White Blood Cells) | Weeks post-injection | ~4-8 weeks | Partial recovery by 12 weeks | Generally mild. mayoclinic.org |
| Anemia (Low Red Blood Cells) | Less common than thrombocytopenia or leukopenia, but can occur as part of general myelosuppression. | May require transfusion in some cases. nih.gov |
A transient increase in bone pain, known as the "flare phenomenon" or "pain flare," can occur in some patients shortly after Sr-89 administration. snmjournals.org This phenomenon is characterized by a temporary worsening of pain, typically occurring within the first few days to a week after treatment. snmjournals.org
The reported incidence of the flare phenomenon varies across studies. Some literature suggests it occurs in about 10% of patients undergoing this type of radiometabolic therapy, while a specific study on prostate cancer patients reported pain flares in 27.8% (5 out of 18) of participants. nih.govnih.gov The clinical significance of this pain flare remains a subject of discussion. While some early reports suggested it might be a predictor of a good therapeutic response, other multicenter trials have not found a clear association between the flare phenomenon and treatment efficacy. snmjournals.orgnih.gov In the aforementioned study, the pain flares were successfully managed with analgesic medications. nih.gov
Combination Therapy Research in Clinical Settings
To enhance therapeutic outcomes, clinical research has explored combining the systemic effects of Sr-89 with other cancer treatment modalities, such as external beam radiotherapy (EBRT) and chemotherapy. openmedscience.com
The concurrent use of Sr-89 with localized EBRT has been investigated as a strategy to manage widespread bone metastases, including those requiring urgent therapy for specific painful sites. A retrospective analysis compared patients receiving Sr-89 with concurrent EBRT to those receiving Sr-89 alone. nih.gov The study found that a significantly higher percentage of patients in the combination therapy group reported bone pain relief (88.2%) compared to the monotherapy group (60.7%). nih.gov Importantly, this improved efficacy did not come at the cost of increased hematological toxicity; no severe (grade 3 or higher) toxicity was observed in either group. nih.gov
However, not all studies have demonstrated a clear benefit. A double-blind, randomized study concluded that using Sr-89 as an adjuvant to EBRT did not significantly reduce the rate of subjective disease progression at 3 months compared to EBRT with a placebo. nih.gov This trial found no difference in progression rates or quality-of-life improvements between the two arms. nih.gov
Combining Sr-89 with systemic chemotherapy has been studied to target both the bone microenvironment and the broader systemic disease. A randomized phase II study in patients with castrate-sensitive prostate cancer combined a single dose of Sr-89 with doxorubicin and zoledronic acid. nih.gov The study concluded that the combined therapy was feasible and safe, with no patients developing myelodysplastic syndrome or hematologic malignancy. nih.gov
Synergistic Effects with Bisphosphonates
The combination of Strontium-89 (Sr-89) with bisphosphonates, such as zoledronic acid, has been investigated to enhance the therapeutic effect for patients with painful bone metastases. nih.gov Pre-clinical studies have suggested that bisphosphonates may have a variety of antitumor effects, including the prevention of bone metastasis and the induction of cancer cell apoptosis. nih.gov Clinical studies have demonstrated that bisphosphonates can decrease the incidence of skeletal-related events in patients with breast and prostate cancer. nih.gov
Research into the concurrent use of Sr-89 and bisphosphonates suggests a synergistic relationship that can lead to more effective pain relief than either agent used alone. nih.gov One study involving breast cancer patients with painful bone metastases treated with a combination of Sr-89 and zoledronic acid reported that 14 out of 16 patients (88%) experienced bone pain relief. nih.gov This suggests a high efficacy for the combination therapy. nih.gov The mechanism of this synergy is believed to be related to the complementary actions of the two agents. Strontium-89, as a calcium analog, is incorporated into areas of high osteoblastic activity, delivering targeted beta radiation to the metastatic sites. openmedscience.comdrugbank.compatsnap.com Bisphosphonates also target areas of high bone turnover and are known to interfere with osteoclast activity, which can help to reduce bone resorption and stabilize bone architecture.
The concurrent administration of these therapies has been found to be safe and effective. nih.gov It is believed that the bisphosphonate may enhance the uptake and retention of Sr-89 at the site of the metastases, thereby increasing the localized radiation dose and therapeutic effect. Furthermore, this combination therapy has been shown to be tolerable, even when administered with other standard therapies like endocrine and molecule-targeting treatments. nih.gov
Table 1: Efficacy of Strontium-89 and Zoledronic Acid Combination Therapy in Breast Cancer Patients with Bone Metastases
| Metric | Finding | Source |
| Number of Patients | 16 | nih.gov |
| Pain Relief Response Rate | 88% (14 out of 16 patients) | nih.gov |
| Imaging Findings | Strong uptake of Sr-89 observed on bremsstrahlung imaging at metastatic sites | nih.gov |
| Safety | No severe myelosuppression (> grade 3) observed | nih.gov |
Patient Selection Criteria and Efficacy in Diverse Malignancies
Patient selection is a critical factor in achieving optimal outcomes with Strontium-89 therapy. Generally, the ideal candidate has a confirmed diagnosis of cancer with multiple painful bone metastases that are osteoblastic in nature, as demonstrated by a recent bone scan showing focal areas of increased uptake. wdfiles.com Patients should have a life expectancy of more than 3 months and persistent pain despite the use of analgesics. nih.gov Key exclusion criteria often include evidence of impending spinal cord compression, which requires more immediate intervention like surgery or external beam radiotherapy. wdfiles.com Additionally, patients with significantly compromised bone marrow function, as indicated by low white blood cell or platelet counts, may not be suitable candidates. nih.gov
It has been suggested that Sr-89 therapy may be more effective when administered in the earlier stages of bone metastasis. nih.gov Less favorable responses and higher toxicity have been reported in patients with end-stage, widespread disease. nih.gov
Prostate and Breast Cancer Bone Metastases
Strontium-89 has been extensively studied and has demonstrated significant efficacy in palliating bone pain for patients with metastatic prostate and breast cancer. nih.govsigmaaldrich.com These cancers have a high incidence of bone metastases, making effective pain management a crucial aspect of patient care. nih.govscirp.org
Clinical data accumulated over many years shows that Sr-89 can provide pain relief in up to 80% of patients with bone metastases from these malignancies. nih.govosti.gov A notable portion of these patients, as many as one-fifth, may become pain-free and no longer require analgesic medication. nih.gov The pain relief typically begins within 10 to 20 days after administration and can last for several months. oup.com
In one study of 116 prostate cancer patients with painful bone metastases, 83.6% experienced pain alleviation after Sr-89 treatment, with a 24.1% absolute palliation rate. nih.gov In another series of studies, the response rate for patients with metastatic prostate cancer was 79%, and for those with breast cancer, it was 83%. snmjournals.org A study focusing solely on breast cancer patients reported that 81% of 64 patients showed at least a moderate improvement in pain. nih.gov
Table 2: Efficacy of Strontium-89 in Prostate and Breast Cancer Bone Metastases
| Cancer Type | Number of Patients | Overall Response Rate (Pain Relief) | Complete Pain Relief | Source |
| Prostate Cancer | 116 | 83.6% | 24.1% | nih.gov |
| Prostate Cancer | ~500 (in a large series) | 79% | Not specified | snmjournals.org |
| Breast Cancer | ~500 (in a large series) | 83% | Not specified | snmjournals.org |
| Breast Cancer | 64 | 81% (moderate improvement or better) | 35% of responders (18 patients) | nih.gov |
| Prostate & Breast Cancer | 47 (observed for ≥3 months) | 91% (mild to complete improvement) | 15% | nih.gov |
Efficacy in Other Solid Tumor Bone Metastases
While most extensively used in prostate and breast cancer, the efficacy of Strontium-89 has also been evaluated in patients with bone metastases from other solid tumors, such as lung cancer. nih.gov The fundamental mechanism of action, which relies on the uptake of Sr-89 in areas of high osteoblastic activity, is applicable to bone metastases from various primary tumors. openmedscience.comwdfiles.com
However, studies comparing the efficacy across different cancer types have shown some variability in response rates. One comparative study found that the efficacy rate of Sr-89 in a group of 126 lung cancer patients was 75.4%, whereas the control group, consisting of breast and prostate cancer patients, had a response rate of 95.0%. nih.govismi.ie This suggests that while Sr-89 is effective for lung cancer bone metastases, the response may be somewhat lower than that observed in prostate and breast cancer patients. nih.govismi.ie
Another study involving 56 lung cancer patients with bone metastases reported that 77% experienced pain alleviation after treatment with Sr-89. bvsalud.org The combination of Sr-89 with chemotherapy for metastatic lung cancer has also been explored and was found to be well-tolerated, with a better response to treatment than chemotherapy alone. snmjournals.org
Table 3: Comparative Efficacy of Strontium-89 in Different Solid Tumors with Bone Metastases
| Primary Cancer Type | Number of Patients | Efficacy/Response Rate | Source |
| Lung Cancer | 126 | 75.4% | nih.govismi.ie |
| Breast & Prostate Cancer (Control Group) | 120 | 95.0% | nih.govismi.ie |
| Lung Cancer | 56 | 77% (pain alleviation) | bvsalud.org |
Pharmacokinetics and Biokinetics Research of Strontium Cation Sr 89
Absorption and Systemic Distribution Studies
Following intravenous administration, the strontium cation Sr-89 (Sr-89) is rapidly cleared from the bloodstream and behaves as a calcium analog. drugbank.comfda.gov Its chemical similarity to calcium allows it to be selectively absorbed by bone tissue, particularly in areas with high metabolic activity and increased bone turnover, such as cancerous lesions. patsnap.comopenmedscience.com The uptake of strontium occurs preferentially in sites of active osteogenesis; therefore, primary bone tumors and areas of metastatic involvement can accumulate significantly greater concentrations of Sr-89 than the surrounding normal bone. fda.gov
Once in circulation, a portion of Sr-89 binds to plasma proteins. drugbank.com Human plasma studies have indicated a protein binding of 30-40%. drugbank.com The volume of distribution for Sr-89 has been reported to range between 40 and 67 liters. drugbank.com As a calcium mimic, Sr-89 localizes in the bone mineral, where it is incorporated into the inorganic matter of the bone at sites of active bone formation. drugbank.compatsnap.com
Clearance Rates from Bloodstream and Tissue Uptake Dynamics
Strontium-89 (B1237618) is cleared rapidly from the plasma after intravenous injection, primarily by the bone and the kidneys. drugbank.compatsnap.com The rate of plasma clearance is a significant factor that influences the absorbed radiation dose delivered to both skeletal metastases and red bone marrow. nih.govnih.gov In patients with disseminated prostatic carcinoma, total plasma clearance rates have been observed to vary widely, from 1.2 to 15.0 L/day. nih.gov
The renal component of clearance is the principal determinant of this variation. nih.gov Studies have shown a strong correlation between total and renal clearance, with the renal component accounting for approximately 96% of the variance in total strontium plasma clearance. nih.gov Renal plasma clearance rates for strontium have been measured in a range of 0.1 to 11.5 L/day. nih.gov Another study noted a variation from 0.14 to 11.81 L/day. kcl.ac.uk For comparison, the International Commission on Radiological Protection (ICRP) model for normal strontium metabolism estimates a renal plasma clearance rate of 8.3 L/day. snmjournals.org Bone uptake specifically accounts for about 20-25% of the administered dose. patsnap.com
| Parameter | Reported Range (L/day) | Source |
|---|---|---|
| Total Plasma Clearance | 1.2 - 15.0 | nih.gov |
| Renal Plasma Clearance | 0.1 - 11.5 | nih.gov |
| Renal Plasma Clearance (Alternate Study) | 0.14 - 11.81 | kcl.ac.uk |
| Mean Gut Clearance | 2.0 (Mean) | nih.gov |
Retention Characteristics in Normal and Metastatic Bone Tissues
A key characteristic of Strontium-89 is its selective accumulation and prolonged retention in metastatic bone lesions compared to healthy bone. fda.govnih.govnih.gov Sr-89 is preferentially taken up in areas of high osteoblastic activity, which are characteristic of bone metastases. nih.govnih.gov Research indicates that the uptake of strontium in osteoblastic lesions can be 2 to 25 times greater than in normal bone. snmjournals.org Some studies report an affinity for metastatic bone that is 10-fold higher than for normal bone. drugbank.comnih.gov
This selective uptake leads to significantly longer retention in cancerous bone tissue. fda.gov While the turnover rate in normal bone is about 14 days, Sr-89 is retained for a much more prolonged period in metastatic sites. fda.govnih.gov In patients with extensive skeletal metastases, more than half of the injected dose can be retained in the bones. fda.gov Radio-histological studies have directly demonstrated that Sr-89 deposition and retention occur in regions with significant osteoblastic activity adjacent to metastatic deposits, while deposition is not observed in histologically normal bone or bone marrow. nih.gov This differential retention is a critical factor in its therapeutic application. nih.gov
Advanced Analytical and Imaging Techniques in Strontium Cation Sr 89 Research
Radiometric Measurement Techniques for Strontium-89 (B1237618)
The decay of Strontium-89 involves the emission of a beta particle with a maximum energy of 1.495 MeV. osti.govlnhb.fr This characteristic beta emission is the foundation for several radiometric measurement techniques.
Liquid Scintillation Counting
Liquid Scintillation Counting (LSC) is a widely utilized technique for the quantification of Sr-89. In this method, the sample containing Sr-89 is mixed with a liquid scintillation cocktail. The beta particles emitted by Sr-89 interact with the scintillator molecules, producing photons of light. These light emissions are then detected and converted into an electrical signal by a photomultiplier tube within the liquid scintillation counter. The intensity of the light is proportional to the energy of the beta particle, allowing for the determination of the Sr-89 activity.
Recent advancements have focused on the simultaneous determination of Sr-89 and Sr-90 using LSC. nih.govresearchgate.net These methods often employ a single count in multiple energy windows to differentiate the overlapping beta spectra of Sr-89, Sr-90, and its daughter nuclide, Yttrium-90 (Y-90). nih.govresearchgate.net A spectral stripping technique can then be applied to calculate the individual activities of each radionuclide. nih.gov For instance, a study on the analysis of spiked water samples demonstrated an average bias of -1.5% for Sr-89 activity measurements using this approach. nih.govresearchgate.net
| Parameter | Value | Reference |
| Average Bias for Sr-89 | -1.5% | nih.govresearchgate.net |
| Range of Bias for Sr-89 | -10.1% to 5.1% | nih.govresearchgate.net |
| En-scores at 95% Confidence | Within -1.0 and 1.0 | nih.govresearchgate.net |
Cerenkov Counting
Cerenkov Counting offers a distinct advantage for the measurement of high-energy beta emitters like Sr-89. This technique relies on the detection of Cerenkov radiation, which is produced when a charged particle, in this case, a beta particle from Sr-89, travels through a dielectric medium (typically water) at a speed greater than the speed of light in that medium. hidex.com The high maximum beta energy of Sr-89 (1.495 MeV) is well above the Cerenkov threshold in water, resulting in counting efficiencies of 40% to 60%. hidex.com
A key feature of Cerenkov counting is its ability to discriminate against lower-energy beta emitters. For example, the beta particles from Strontium-90 (Sr-90), with a maximum energy of 0.546 MeV, produce a negligible amount of Cerenkov radiation, with a counting efficiency of less than 1%. hidex.comresearchgate.net This allows for the determination of Sr-89 in the presence of an excess of Sr-90. hidex.com The technique is particularly useful in emergency situations for the rapid analysis of samples like milk, where Sr-89 to Sr-90 activity ratios can be high. iaea.org
| Radionuclide | Maximum Beta Energy (MeV) | Cerenkov Counting Efficiency in Water | Reference |
| Strontium-89 (Sr-89) | 1.495 | 40% - 60% | hidex.com |
| Strontium-90 (Sr-90) | 0.546 | < 1% | hidex.com |
| Yttrium-90 (Y-90) | 2.28 | ~60% | researchgate.net |
Beta and Gamma Spectroscopy
Beta spectroscopy is instrumental in distinguishing Sr-89 from other beta-emitting radionuclides based on differences in their beta energy spectra. osti.gov The continuous energy spectrum of beta particles emitted from Sr-89 has a characteristic shape and a maximum energy of 1.495 MeV. osti.govlnhb.fr By analyzing the energy spectrum, it is possible to identify and quantify the contribution of Sr-89 in a mixed sample. Liquid scintillation counters are often used for beta spectroscopy, as the energy of the beta particle is proportional to the light output. osti.gov
While Sr-89 is considered a pure beta emitter, it has a very low probability gamma emission at 909 keV, which is generally not used for its quantification due to its low intensity. lnhb.fr However, gamma spectroscopy is crucial in the analysis of Sr-89 to identify and correct for the presence of interfering gamma-emitting radionuclides in the sample. nih.govresearchgate.net For instance, in methods using a Sr-85 tracer for chemical recovery determination, gamma spectrometry is essential for measuring the 514 keV gamma emission of Sr-85. nih.govbmuv.de
Radiochemical Separation for Sample Analysis
Prior to radiometric measurement, the isolation of Strontium-89 from the sample matrix is a critical step to remove interfering elements and other radionuclides.
Extraction Chromatography for Radionuclide Determination
Extraction chromatography is a highly effective technique for the selective separation of strontium. This method utilizes a stationary phase consisting of a solid support coated with a selective extractant. For strontium separation, resins containing a crown ether, such as 4,4'(5')-di-t-butylcyclohexyl-18-crown-6, are commonly employed. urfu.ru These resins exhibit a high affinity for strontium ions, particularly in nitric acid media. urfu.ru
This technique has been successfully applied to a variety of sample matrices, including food, water, and milk. akjournals.comeichrom.comresearchgate.net The process typically involves passing the sample solution, adjusted to an appropriate nitric acid concentration (often 8M), through a column packed with the Sr-specific resin. urfu.rueichrom.com Interfering ions, such as calcium, have a low affinity for the resin under these conditions and are washed away, while strontium is retained. urfu.ru The purified strontium can then be eluted from the column using a dilute acid or deionized water. researchgate.net
| Resin Type | Active Component | Application | Reference |
| Sr Resin (Eichrom) | 4,4'(5')-di-t-butylcyclohexyl-18-crown-6 | Separation of Sr from water and other matrices | urfu.rueichrom.com |
| Sr-Spec | Crown Ether | Ca/Sr separation in food analysis | akjournals.com |
Ion Exchange Resins for Strontium Isolation
Ion exchange chromatography is another cornerstone of strontium separation. Cation exchange resins, such as those with sulfonic acid functional groups (e.g., DOWEX 50x8), are widely used. urfu.ru In this process, the sample solution is passed through a column containing the resin. Cations in the sample, including strontium, compete for the active sites on the resin. The separation is achieved by selectively eluting the bound ions with solutions of varying acid concentrations or with complexing agents.
While effective, the separation of strontium from chemically similar elements like calcium can be challenging with some cation exchange resins due to their similar affinities. urfu.ru The efficiency of the separation is influenced by factors such as the type of resin, the composition of the eluent, and the flow rate. In some procedures, a combination of different separation techniques, including precipitation and multiple ion exchange steps, is necessary to achieve the desired purity for accurate Sr-89 measurement. bmuv.de
| Resin Name | Type | Functional Group/Matrix | Selectivity | Reference |
| DOWEX 50x8 | Strong Acid Cation | Sulfonated Polystyrene-divinylbenzene | General Cation Affinity | urfu.ru |
| SR-TRISKEM | Extraction Chromatography | Crown Ether | High for Strontium | urfu.ru |
| KB-4 | Weak Acid Cation | Acrylic-type | Strontium > Calcium | msu.ru |
Diagnostic Imaging Modalities for Research Contexts
In the research of Strontium-89 (Sr-89), a pure beta-emitting radioisotope, advanced imaging techniques are crucial for understanding its behavior in biological systems. researchgate.netnih.gov Since the beta particles emitted by Sr-89 have a limited range in tissue (average of 2.4 mm), direct imaging is not feasible. nih.govauntminnie.com Therefore, researchers rely on indirect methods and complementary imaging modalities to identify suitable candidates for Sr-89 administration and to visualize its subsequent distribution.
Bone Scintigraphy for Lesion Identification and Uptake Assessment
Bone scintigraphy, commonly known as a bone scan, is an indispensable tool in the research and clinical evaluation preceding the use of Strontium-89. nih.govnih.govhopkinsmedicine.org This nuclear medicine procedure is highly sensitive for detecting areas of altered bone metabolism, which is characteristic of metastatic bone lesions. hopkinsmedicine.org
The primary mechanism of Strontium-89's efficacy relies on its chemical similarity to calcium, which causes it to be preferentially absorbed in areas of high osteoblastic activity, such as those found in many bone metastases. auntminnie.comnih.govopenmedscience.comwikipedia.org Bone scintigraphy is used to identify these specific sites. The procedure involves administering a small amount of a radioactive tracer, most commonly Technetium-99m methylene diphosphonate (Tc-99m MDP), which also accumulates in regions of active bone formation. nih.gov A gamma camera detects the radiation emitted by the tracer, creating images that highlight these "hot spots" of increased uptake. hopkinsmedicine.org
Research has demonstrated that a positive bone scan, showing evidence of osteoblastic activity, is a key prerequisite for considering a subject for Sr-89 administration. auntminnie.comnih.gov The scan confirms that the metastatic lesions have the appropriate biological characteristics to sequester the Strontium-89 cation. nih.gov Studies have shown that even lesions that appear purely lytic (bone-destroying) on standard X-rays may exhibit significant osteoblastic activity on a bone scan, thereby making them potential targets for Sr-89. nih.gov
Furthermore, bone scintigraphy is utilized in research contexts to assess the extent of metastatic disease and to monitor the physiological response to Sr-89. snmjournals.orgresearchgate.net A decrease in tracer uptake in follow-up scans can indicate a positive response to the administered radiopharmaceutical. snmjournals.orgresearchgate.net
| Study Focus | Imaging Agent | Key Findings in Sr-89 Research Context |
| Patient Selection | Technetium-99m MDP | Identifies osteoblastic activity in metastases, a prerequisite for Sr-89 uptake. Can reveal osteoblastic activity in lesions appearing lytic on radiographs. nih.gov |
| Disease Staging | Technetium-99m MDP | Whole-body scans show the distribution and extent of bone metastases, helping to assess the overall disease burden before Sr-89 administration. nih.gov |
| Treatment Response Monitoring | Technetium-99m MDP | Follow-up scans can show decreased radiotracer uptake in metastatic sites after Sr-89 administration, suggesting a regression of the lesions. snmjournals.orgresearchgate.net |
| Correlation with Uptake | Technetium-99m MDP | The pattern of uptake on a baseline bone scan is expected to be consistent with the subsequent biodistribution of Strontium-89. nih.gov |
Bremsstrahlung Imaging for Biodistribution Visualization
While bone scintigraphy predicts where Strontium-89 should accumulate, Bremsstrahlung imaging provides a method to visualize its actual in-vivo biodistribution after administration. researchgate.netnih.gov Strontium-89 is a pure beta-emitter; its decay produces high-energy electrons (beta particles). researchgate.netauntminnie.com As these charged particles decelerate rapidly upon interacting with atomic nuclei in the surrounding tissue, they lose energy in the form of electromagnetic radiation known as Bremsstrahlung (German for "braking radiation"). researchgate.netresearchgate.net
This secondary photon radiation has a broad energy spectrum and can be detected externally by a standard gamma camera, the same equipment used for bone scintigraphy. researchgate.netnih.gov By capturing these Bremsstrahlung photons, researchers can generate an image that maps the location and concentration of the administered Strontium-89. researchgate.net
Research studies have utilized Bremsstrahlung imaging to confirm that Strontium-89 accumulates in the bone metastases previously identified by a Technetium-99m bone scan. researchgate.netnih.gov Imaging is typically performed several days to a week after Sr-89 administration to allow for clearance from soft tissues and optimal uptake in bone. nih.gov The resulting images provide direct visual evidence of the agent's delivery to the target sites. researchgate.net
The quality of Bremsstrahlung images can be limited by low photon flux and a broad, continuous energy spectrum, which results in lower spatial resolution compared to conventional scintigraphy. researchgate.net Some research has also investigated the energy spectrum of the detected radiation, noting that characteristic X-rays from the gamma camera's lead collimator, induced by gamma rays from Strontium-85 (an impurity in Sr-89 preparations), may contribute to the image signal. nih.gov Despite these technical challenges, Bremsstrahlung imaging remains a valuable, non-invasive technique in the research setting for verifying the biodistribution of this therapeutic radiopharmaceutical. researchgate.net
| Technique | Principle | Application in Sr-89 Research | Research Findings |
| Bremsstrahlung Imaging | Detection of secondary photons (X-rays) produced when beta particles from Sr-89 decay decelerate in tissue. researchgate.netresearchgate.net | To visualize the in-vivo distribution of Strontium-89 after administration. researchgate.netnih.gov | Confirms that Sr-89 accumulates in skeletal metastases identified by prior bone scans. nih.gov The technique allows for a direct, though low-resolution, visualization of the therapeutic agent's localization. researchgate.net |
| SPECT Imaging | A more advanced application, Bremsstrahlung single-photon emission computed tomography (SPECT) can provide more detailed, three-dimensional information on Sr-89 distribution. researchgate.net | To achieve a more detailed, whole-body mapping of Sr-89 distribution. researchgate.net | Phantom studies have shown that image counts increase linearly with acquisition time, suggesting that SPECT can be useful for more detailed distribution analysis. researchgate.net |
Dosimetry and Radiobiological Principles in Strontium Cation Sr 89 Therapy Research
Internal Radiation Dosimetry Calculations for Strontium-89 (B1237618)
The calculation of internal radiation dosimetry for Strontium-89 (Sr-89) is fundamental to understanding its therapeutic action and potential effects on tissues. Dosimetric models are used to estimate the absorbed dose of radiation delivered to both target metastatic lesions and healthy organs. These calculations rely on the biodistribution of the radionuclide, its physical decay properties, and the physiological characteristics of the patient.
One common approach involves biodistribution models similar to those developed by the International Commission on Radiological Protection (ICRP). nih.gov These models use data from a "standard Reference Man" to simulate the uptake, retention, and excretion of strontium. nih.gov The Medical Internal Radiation Dosimetry (MIRD) formalism is another established method used to estimate the absorbed dose to specific tissues. snmjournals.orgsnmjournals.org
Research using these models has provided estimates for the absorbed doses per unit of administered activity in various tissues. Metastatic bone lesions, which exhibit high osteoblastic activity, receive a substantially higher radiation dose compared to healthy tissues. nih.govnih.gov For instance, calculations have shown the absorbed dose to metastases can be orders of magnitude greater than that to soft tissues or blood. nih.gov Discrepancies in calculated dose values can arise due to patient-specific factors, such as the size and metabolic activity of metastases. nih.gov
Absorbed Dose Estimates for Strontium-89
| Tissue / Organ | Absorbed Dose (cGy/MBq) |
|---|---|
| Metastases | 37.5 |
| Bone Surface | 1.45 |
| Bone Marrow | 1.15 |
| Lower Large Intestine (LLI) | 0.38 |
| Upper Large Intestine (ULI) | 0.13 |
| Bladder | 0.12 |
| Soft Tissues | 0.046 |
| Blood | 0.036 |
Data derived from a biodistribution model based on ICRP standards. nih.gov
Biological Effects of Beta Radiation on Target and Off-Target Tissues
The therapeutic effect of Strontium-89 is a direct result of the biological actions of its beta (β⁻) particle emissions within targeted tissues. As a calcium analog, Sr-89 is preferentially incorporated into areas of high bone turnover, particularly osteoblastic metastatic lesions. nih.govwikipedia.orgwdfiles.com This selective uptake concentrates the radionuclide at the tumor site.
Sr-89 decays with a half-life of 50.5 days, emitting high-energy beta particles. nih.govwikipedia.org These electrons have a relatively short path length in biological tissue, with a mean range of approximately 2.4 mm. nih.gov This characteristic is crucial as it ensures the radiation energy is deposited locally, maximizing the dose to the cancerous cells while minimizing exposure to adjacent healthy tissues. nih.govpatsnap.com The primary mechanism of cell killing is through the induction of DNA damage, particularly double-strand breaks, which can lead to apoptosis (programmed cell death), as well as damage to cellular membranes and proteins. wikipedia.orgtaylorandfrancis.com This localized cytotoxic effect on tumor cells within the bone helps reduce tumor burden. patsnap.com
The primary off-target tissue of concern is the bone marrow, given its close proximity to the bone surfaces where Sr-89 accumulates. nih.govnih.gov The beta particles emitted from the bone can irradiate the hematopoietic stem cells within the marrow, leading to bone marrow suppression. wdfiles.compatsnap.com This is the principal dose-limiting factor in Sr-89 therapy. wdfiles.com However, due to the short range of the beta particles, the damage to surrounding tissues beyond the immediate vicinity of the bone is generally limited. nih.gov
Physical Properties of Strontium-89 Beta Emission
| Property | Value |
|---|---|
| Physical Half-life | 50.5 days nih.govwdfiles.com |
| Maximum Beta Energy | 1.49 MeV nih.gov |
| Mean Beta Energy | 0.58 MeV nih.gov |
| Mean Range in Tissue | ~2.4 mm nih.gov |
Optimization of Treatment Plans through Dosimetric Analysis
Dosimetric analysis plays a critical role in the optimization of treatment plans involving Strontium-89. By quantifying the absorbed radiation dose to both tumors and healthy organs, dosimetry provides a basis for improving therapeutic outcomes and minimizing toxicity. The goal of optimization is to maximize the radiation dose delivered to metastatic lesions while keeping the dose to critical organs, such as the bone marrow, within tolerable limits.
A significant challenge in radionuclide therapy is the high degree of variability in uptake and retention among patients. nih.gov Dosimetric studies have shown that patient-specific factors, including renal function and the extent of tumor burden in the skeleton, can lead to substantial differences in the absorbed doses to both tumors and bone marrow. nih.gov For example, research using impulse response function (IRF) analysis has demonstrated that tumor and bone marrow doses can vary by a factor of three or more depending on the patient's strontium renal plasma clearance rate. nih.gov
By incorporating patient-specific measurements, dosimetric analysis can potentially guide patient selection and individualize therapy. For instance, pre-therapeutic imaging or kinetic studies could help predict which patients are most likely to achieve a favorable tumor-to-marrow dose ratio. This allows for a more informed decision-making process, ensuring that the therapy is directed towards patients who are most likely to benefit. researchgate.net Furthermore, ongoing research focuses on developing simplified and clinically practical dosimetry protocols. The ability to accurately estimate absorbed doses from a reduced number of imaging time points would make routine clinical dosimetry more feasible, facilitating wider adoption of treatment plan optimization. researchgate.net
Radioresistance Mechanisms of Cancer Cells to Strontium-89 Radiation
While research specifically investigating radioresistance to Strontium-89 is limited, the underlying mechanisms are believed to be consistent with those observed in response to other forms of ionizing radiation, such as external beam radiotherapy. ap.edu.pl Radioresistance is the ability of cancer cells to survive and proliferate despite exposure to therapeutic doses of radiation. nih.gov This phenomenon is a major factor limiting the effectiveness of radiotherapy and can lead to treatment failure and tumor relapse.
Several key biological processes contribute to the radioresistant phenotype in cancer cells. nih.gov
Enhanced DNA Damage Repair: Ionizing radiation from Sr-89 primarily causes cell death by inducing DNA double-strand breaks (DSBs). taylorandfrancis.com Cancer cells can develop radioresistance by upregulating the efficiency of their DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ). nih.gov Overexpression of key repair proteins can lead to faster and more efficient repair of radiation-induced lesions, allowing cells to survive. nih.gov
Activation of Survival Signaling Pathways: Following radiation-induced cellular stress, various signaling pathways that promote cell survival are often activated. Pathways like PI3K/AKT and NF-κB can inhibit apoptosis and promote cell proliferation, counteracting the cytotoxic effects of the radiation.
Tumor Microenvironment: The microenvironment of the tumor, including factors like hypoxia (low oxygen levels), can significantly contribute to radioresistance. ap.edu.pl Hypoxic cells are known to be less sensitive to radiation-induced damage.
Epigenetic Alterations and Non-Coding RNAs: Changes in the epigenetic landscape of cancer cells and the dysregulation of non-coding RNAs, such as microRNAs, can alter the expression of genes involved in radiation response, cell cycle control, and apoptosis, thereby contributing to a resistant state. researchgate.net
Understanding these mechanisms is crucial for developing strategies to overcome radioresistance and improve the efficacy of therapies utilizing beta-emitting radionuclides like Strontium-89.
Key Mechanisms of Cellular Radioresistance to Ionizing Radiation
| Mechanism | Description |
|---|---|
| DNA Damage Repair | Upregulation of pathways (e.g., HR, NHEJ) that repair radiation-induced DNA double-strand breaks, enhancing cell survival. nih.gov |
| Survival Signaling | Activation of pro-survival and anti-apoptotic pathways (e.g., PI3K/AKT) that allow damaged cells to evade programmed cell death. |
| Tumor Hypoxia | Low oxygen levels within the tumor microenvironment reduce the formation of cytotoxic free radicals produced by ionizing radiation. ap.edu.pl |
| Epigenetic Changes | Alterations in DNA methylation or histone modification that change the expression of genes related to radiosensitivity. researchgate.net |
Challenges and Limitations in Strontium Cation Sr 89 Research and Development
Managing Radiotoxicity and Off-Target Effects
The primary dose-limiting toxicity of Strontium-89 (B1237618) is bone marrow suppression. patsnap.comwdfiles.com As a calcium analog, Sr-89 is readily taken up by bone, particularly in areas of high osteoblastic activity characteristic of metastatic lesions. wdfiles.comopenmedscience.comspandidos-publications.compatsnap.com However, its presence in the bone marrow can lead to a temporary reduction in white blood cell and platelet counts, increasing the risk of infection and bleeding. patsnap.commayoclinic.orgdrugs.com While these effects are generally mild and reversible, they necessitate regular blood count monitoring. patsnap.commayoclinic.orgdrugs.comnih.gov In some cases, myelosuppression can be severe, requiring transfusions. nih.govspandidos-publications.com
Another notable off-target effect is the "flare" phenomenon, an initial increase in bone pain that can occur shortly after administration. nih.govpatsnap.commedscape.com This transient worsening of pain typically subsides within a few days to a week. patsnap.com While some early reports suggested a pain flare might be associated with a good response, subsequent larger trials have not confirmed this correlation. nih.gov
Research into managing these toxicities is ongoing. One study evaluating cytologic radiation damage to lymphocytes after Sr-89 therapy concluded that the short-term damage is minimal. nih.gov However, the potential for cumulative toxicity with repeated administrations remains a consideration. researchgate.net Strategies to mitigate radiotoxicity could include the development of more targeted delivery systems or combination therapies that protect the bone marrow.
| Toxicity | Description | Clinical Management |
|---|---|---|
| Thrombocytopenia | Decrease in platelet count, increasing the risk of bleeding and bruising. patsnap.commayoclinic.org | Regular blood count monitoring, patient education on avoiding injuries. patsnap.commayoclinic.org |
| Leukopenia | Decrease in white blood cell count, increasing susceptibility to infections. patsnap.commayoclinic.org | Monitoring for signs of infection (fever, chills), maintaining good hygiene. patsnap.commayoclinic.org |
| Anemia | Reduction in red blood cell count, leading to fatigue and weakness. patsnap.com | Blood transfusions may be considered in severe cases. patsnap.com |
Logistical and Infrastructure Challenges in Radiopharmaceutical Production and Administration
The production and administration of Strontium-89, like other radiopharmaceuticals, present significant logistical and infrastructural challenges. The radioactive nature of these compounds necessitates specialized handling, robust safety protocols, and administration by trained personnel. openmedscience.comorchestralifesciences.com
One of the primary hurdles is the time-sensitive nature of radiopharmaceuticals due to their radioactive decay. orchestralifesciences.comnucleusrad.com While Strontium-89 has a relatively long half-life of 50.6 days, allowing for a more flexible distribution schedule compared to other radiopharmaceuticals, its production is complex. isotopes.govdrugbank.com It is produced in nuclear reactors, and there are a limited number of these specialized facilities worldwide. openmedscience.comorchestralifesciences.com This centralized production model creates a complex supply chain that is vulnerable to disruptions. orchestralifesciences.comnucleusrad.com Any delays in production or transportation can have significant consequences for patient treatment. orchestralifesciences.comnucleusrad.com
Furthermore, the global supply of Strontium-89 has been decreasing, prompting organizations like the U.S. Department of Energy Isotope Program to take steps to ensure a steady supply. isotopes.gov The administration of Sr-89 also requires a specialized infrastructure, including nuclear medicine departments and certified personnel, which are not universally available. alcimed.com
| Challenge | Description | Impact on Research and Development |
|---|---|---|
| Complex Supply Chain | "Just-in-time" delivery is critical due to radioactive decay, making the supply chain vulnerable to disruptions. nucleusrad.com | Delays can impact the availability of the compound for clinical trials and patient treatment. |
| Specialized Manufacturing | Production requires access to nuclear reactors and specialized equipment, which is limited globally. openmedscience.comalcimed.com | Limits the number of sites capable of producing Sr-89, potentially leading to supply shortages. isotopes.gov |
| Regulatory Compliance | Strict national and international regulations govern the transport of radioactive materials, which can cause delays. orchestralifesciences.com | Navigating diverse regulatory landscapes can complicate international research collaborations. |
| Need for Specialized Personnel | The handling and administration of radiopharmaceuticals require certified and trained professionals. alcimed.com | A shortage of qualified personnel can limit the number of institutions able to participate in clinical trials. |
Financial and Access Disparities in Global Research Implementation
Financial constraints and disparities in access to radiopharmaceuticals pose significant barriers to the global implementation of Strontium-89 research. The cost of producing and administering radiopharmaceuticals can be substantial, potentially limiting their availability to patients in regions with fewer healthcare resources. openmedscience.com
There is a notable inequitable distribution of nuclear medicine expertise and capabilities worldwide. alcimed.com High-income countries have, on average, 100 times more nuclear medicine physicians than middle-income countries. alcimed.com This disparity directly impacts the ability to conduct clinical trials and provide treatment with Sr-89 in many parts of the world. A survey highlighted the limited availability of even standard diagnostic radiopharmaceuticals in many low- and middle-income countries. snmjournals.org
Initiatives are underway to expand global access to radiopharmaceuticals, including exploring the use of generator-produced isotopes to reduce costs and simplify the supply chain for other radiotherapeutics. telixpharma.comprnewswire.com However, for reactor-produced isotopes like Strontium-89, overcoming these financial and access disparities remains a critical challenge for ensuring that the benefits of this therapy can be realized by patients globally.
Future Directions and Emerging Research Avenues for Strontium Cation Sr 89
Development of Novel Strontium-89 (B1237618) Formulations
The future of Strontium-89 therapy may be influenced by advancements in radiopharmaceutical formulations designed to enhance its therapeutic index. Research in nuclear medicine is actively exploring alternative isotopes and novel formulations to achieve superior tumor targeting. openmedscience.com One promising area of research is the development of nano-radiopharmaceuticals. taylorandfrancis.com While specific research into Sr-89-loaded nanoparticles is still an emerging field, this approach offers a new paradigm for nuclear medicine. taylorandfrancis.com
The theoretical advantages of a nanoparticle-based delivery system for Sr-89 could include:
Enhanced Targeting: Nanoparticles can be engineered with surface ligands that specifically bind to tumor cell receptors, potentially increasing the concentration of Sr-89 at metastatic sites beyond what is achieved through its natural calcium-mimicking mechanism.
Modified Biodistribution: Controlling the size, charge, and surface chemistry of nanoparticles could alter the biodistribution and clearance of Sr-89, potentially optimizing its retention in bone lesions while minimizing exposure to healthy tissues.
The quest for novel agents that deliver stronger tumoricidal activity remains a dynamic area of investigation in radionuclide therapy. openmedscience.com While Sr-89 is currently administered as a simple chloride salt, future research into more complex formulations, including radiopolymers or chelates, could unlock new therapeutic possibilities. taylorandfrancis.com
Exploration of Enhanced Combination Therapy Strategies
A significant avenue of current and future research involves combining Sr-89 with other therapeutic modalities to improve clinical outcomes. The goal of these strategies is to create synergistic effects, enhancing pain palliation and potentially exerting greater control over metastatic disease progression.
Combination with External Beam Radiotherapy (EBRT): The concurrent use of systemic Sr-89 with localized EBRT has been investigated as a method to manage widespread metastases while treating a particularly painful or high-risk lesion. Some studies have found that adding Sr-89 to EBRT reduces the need for analgesics, lowers the incidence of new painful sites, and improves quality of life. nih.govresearchgate.net For instance, one randomized trial noted that patients receiving the combination were more likely to be free of new painful metastases at three months compared to controls (59% vs. 34%). nih.gov However, other studies have found no significant difference in pain relief or disease progression when Sr-89 is added as an adjuvant to EBRT, suggesting its role in this specific combination may be questionable. nih.gov
Combination with Chemotherapy: Combining Sr-89 with systemic chemotherapy has been explored to target both the bone microenvironment and the broader tumor burden. Studies have shown that this combination can be well-tolerated. snmjournals.org One analysis involving patients with androgen-independent prostate cancer treated with Sr-89 and doxorubicin (B1662922) found the combination did not preclude subsequent cytotoxic treatments. ascopubs.org Another study in metastatic lung cancer patients reported that combining Sr-89 with various chemotherapy regimens (such as CBDCA+PTX or CDDP+GEM) improved clinical outcomes compared to chemotherapy alone. snmjournals.org
Combination with Bisphosphonates: Bisphosphonates, such as zoledronic acid, work by inhibiting osteoclast activity and are a standard treatment for bone metastases. Research into combining them with Sr-89 has yielded promising, though sometimes conflicting, results. Several studies suggest that the concurrent use of Sr-89 and zoledronic acid is more effective for pain relief and improving clinical conditions than either agent used alone. tijdschriftvoornucleairegeneeskunde.nlnih.gov One study involving breast cancer patients reported an 88% rate of bone pain relief with the combination therapy. spandidos-publications.com Conversely, a randomized controlled trial comparing zoledronic acid monotherapy to a combination with Sr-89 in breast cancer patients found no significant benefit from the addition of Sr-89 in terms of pain scores, though it did note a greater reduction in analgesic use in the combination arm. cncb.ac.cnnih.gov
| Combination Agent | Cancer Type(s) | Key Research Findings |
| External Beam Radiotherapy (EBRT) | Prostate Cancer | Reduced incidence of new painful sites and need for further radiotherapy in favor of the Sr-89 combination arm. researchgate.net Another study found no significant difference in progression rate between treatment arms. nih.gov |
| Chemotherapy (various) | Lung Cancer | The combination was well-tolerated and improved clinical outcomes in patients with painful bone tumors compared to chemotherapy alone. snmjournals.org |
| Chemotherapy (Doxorubicin) | Prostate Cancer | A single dose of Sr-89 with doxorubicin rarely caused long-term bone marrow issues and did not affect the ability to tolerate subsequent treatments. ascopubs.org |
| Zoledronic Acid (Bisphosphonate) | Breast, Other | Combined therapy was more effective in treating pain and improving clinical conditions than either agent used separately. nih.gov One study showed an 88% pain relief rate. spandidos-publications.com Another trial showed no benefit in pain scores but a reduction in analgesic use. nih.gov |
Integration with Theranostics Approaches
Theranostics represents a paradigm shift in nuclear medicine, integrating diagnostic imaging and targeted radionuclide therapy to "see what you treat." This approach typically uses a pair of radionuclides, where one is a diagnostic isotope (e.g., for PET or SPECT imaging) and the other is a therapeutic isotope attached to the same targeting molecule.
Strontium-89, as a pure beta-emitter, does not have an ideal paired diagnostic isotope and its high-energy beta particles are not suitable for high-resolution SPECT imaging. tijdschriftvoornucleairegeneeskunde.nl However, low-resolution images can be obtained by imaging the bremsstrahlung radiation produced as the beta particles interact with tissue. spandidos-publications.com This allows for a rudimentary confirmation of Sr-89 uptake in metastatic sites, aligning with the basic principle of theranostics. spandidos-publications.comresearchgate.net
Future research may focus on integrating Sr-89 therapy with more advanced and sensitive imaging techniques. For example, patients could be imaged with highly specific PET agents that characterize the metabolic activity or receptor status of bone metastases before treatment with Sr-89. This would allow for better patient selection and a more personalized treatment strategy, ensuring that only patients with lesions likely to absorb the radiopharmaceutical receive the therapy. While not a classic theranostic pair, this combination of advanced diagnostics and established therapy embodies the spirit of the theranostic approach.
Comparative Research with Other Targeted Radionuclide Therapies
The landscape of bone-targeted radiopharmaceuticals has evolved, leading to ongoing research comparing the clinical utility of Sr-89 with other agents. These comparisons are crucial for defining the optimal treatment for different clinical scenarios.
Sr-89 vs. Rhenium-186/188 (Re-186/188): Rhenium-186 and Rhenium-188 are also beta-emitters that have been compared to Sr-89. Studies have generally found no significant difference in pain relief among these radionuclides. researchgate.netnih.gov One retrospective analysis showed a pain response in 55% of patients, with similar rates for both Sr-89 and Re-186-HEDP. nih.gov The duration of response was also not significantly different. nih.gov
Sr-89 vs. Radium-223 (Ra-223): Radium-223 is a first-in-class alpha-emitting radiopharmaceutical. Unlike beta-emitters such as Sr-89, Ra-223 has been shown to provide a survival benefit in patients with castration-resistant prostate cancer and bone metastases. taylorandfrancis.comnih.gov Alpha particles have a much shorter range (a few cell diameters) and higher linear energy transfer (LET) compared to beta particles. nih.gov This results in highly localized and potent cell killing with potentially less damage to surrounding healthy bone marrow. nih.govyoutube.com While Sr-89 is primarily used for pain palliation across various cancer types with osteoblastic metastases, Ra-223 is approved as a life-extending treatment specifically for prostate cancer. tijdschriftvoornucleairegeneeskunde.nlnih.gov
| Radionuclide | Particle Emission | Physical Half-Life | Key Comparative Findings |
| Strontium-89 (Sr-89) | Beta (β⁻) | 50.5 days | Effective for pain palliation; longer half-life may provide more durable response compared to shorter-lived isotopes. nih.govresearchgate.net No proven survival benefit. nih.gov |
| Samarium-153 (Sm-153) | Beta (β⁻), Gamma (γ) | 1.9 days | Similar overall pain response to Sr-89. tijdschriftvoornucleairegeneeskunde.nl Faster onset of pain relief. nih.gov Gamma emission allows for imaging. tijdschriftvoornucleairegeneeskunde.nl |
| Rhenium-186 (Re-186) | Beta (β⁻), Gamma (γ) | 3.8 days | Comparable efficacy for pain control to Sr-89. researchgate.net |
| Rhenium-188 (Re-188) | Beta (β⁻), Gamma (γ) | 17 hours | Effective in pain palliation with no significant difference in pain relief compared to Sr-89. researchgate.netnih.gov |
| Radium-223 (Ra-223) | Alpha (α) | 11.4 days | Provides a proven overall survival benefit in castration-resistant prostate cancer. nih.gov Short-range, high-energy alpha particles may offer a marrow-sparing advantage. nih.gov |
Regulatory and Ethical Frameworks in Strontium Cation Sr 89 Clinical Research
International Ethical Guidelines for Human Participant Research (e.g., Declaration of Helsinki)
A cornerstone of ethical principles for medical research involving human subjects is the World Medical Association's Declaration of Helsinki. cioms.ch First established in 1964, it has undergone several revisions to address evolving issues in research ethics. nih.gov The Declaration emphasizes the paramount importance of the well-being of research participants over the interests of science and society. wma.net Key principles that directly impact clinical research with Strontium-89 (B1237618) include:
Informed Consent : Participants must be fully informed about the research and voluntarily provide their consent to participate. cioms.ch
Risk-Benefit Assessment : The potential risks to participants must be carefully weighed against the foreseeable benefits to them and to others. wma.net
Scientific Validity : Research must be scientifically sound and based on a thorough understanding of the scientific literature. wma.net
Vulnerable Populations : Special protections must be in place for participants who are considered vulnerable. cioms.chnih.gov
In addition to the Declaration of Helsinki, the Council for International Organizations of Medical Sciences (CIOMS) has published the "International Ethical Guidelines for Health-related Research Involving Humans." These guidelines provide further detailed guidance on the application of ethical principles, particularly in low-resource settings, and address topics such as the social value of research, equitable distribution of benefits and burdens, and research involving vulnerable populations. nih.govcioms.ch The Nuremberg Code, which emerged from the post-World War II trials, also established the fundamental requirement for voluntary consent in human experimentation. cioms.chhumannaturelab.net
Role of Research Ethics Committees/Institutional Review Boards
Research Ethics Committees (RECs), known as Institutional Review Boards (IRBs) in the United States, are independent bodies responsible for the ethical review and oversight of clinical trials. tfscro.comllri.in Their primary mandate is to protect the rights, safety, and well-being of human research participants. tfscro.comili.ac.in
The key responsibilities of RECs/IRBs in the context of Strontium-89 clinical research include:
Protocol Review : A thorough review of the research protocol to ensure it adheres to ethical and scientific standards. llri.inili.ac.in This includes assessing the risk-benefit ratio and the adequacy of the informed consent process.
Informed Consent Document Review : Scrutinizing the informed consent form to ensure it is clear, comprehensive, and understandable to potential participants.
Ongoing Monitoring : Continuously monitoring the trial to identify and address any emerging ethical issues or adverse events. llri.insimbo.ai RECs have the authority to approve, require modifications to, or disapprove research. tfscro.com They can also halt a study if participant safety is compromised. simbo.ai
Scientific Integrity : Contributing to the scientific integrity of the research by ensuring that the study design is methodologically sound. teccro.org
The composition of these committees is typically diverse, including members with scientific expertise, as well as non-scientific members and individuals from the community, to ensure a broad range of perspectives are considered.
Principles of Informed Consent and Participant Protection
The process of obtaining informed consent is a fundamental ethical requirement in all clinical research involving human subjects. hhs.govnih.gov It is an ongoing process of communication between the researcher and the participant, not merely a signature on a form. vitalief.comrdash.nhs.uk
The core principles of informed consent include:
Voluntary Participation : The decision to participate in a clinical trial must be entirely voluntary, free from any coercion or undue influence. vitalief.com Participants must also be informed of their right to withdraw from the study at any time without penalty. nih.gov
Full Disclosure of Information : Potential participants must be provided with comprehensive information about the study, including its purpose, procedures, potential risks and benefits, and any alternative treatments. hhs.govnih.gov This information should be presented in a language that is easily understandable. hhs.govnih.gov
Understanding : Researchers must ensure that the potential participant has understood the information provided. vitalief.com This may involve answering questions and allowing ample time for consideration.
Documentation : Informed consent is typically documented through a written, signed, and dated informed consent form. nih.gov
Protecting participants in radiopharmaceutical trials like those for Strontium-89 also involves specific considerations due to the nature of the intervention. This includes clear communication about the risks associated with radiation exposure, even if minimal, and ensuring that all procedures are conducted in a manner that minimizes these risks.
Regulatory Approval Processes for Radiopharmaceuticals
Radiopharmaceuticals like Strontium-89 are subject to rigorous regulatory oversight by national and international bodies to ensure their quality, safety, and efficacy. openmedscience.com The approval process for bringing a new radiopharmaceutical to market is a multi-stage endeavor.
In the United States , the Food and Drug Administration (FDA) is the primary regulatory body. regulink.com The process typically involves:
Preclinical Research : Extensive laboratory and animal studies to assess the safety and potential efficacy of the compound.
Investigational New Drug (IND) Application : Submission of an IND application to the FDA, which includes preclinical data, manufacturing information, and the clinical trial protocol.
Clinical Trials : A phased approach to human testing (Phase I, II, and III) to evaluate safety, dosage, efficacy, and side effects.
New Drug Application (NDA) : If the clinical trials demonstrate that the radiopharmaceutical is safe and effective for its intended use, the sponsor submits an NDA to the FDA for review and potential marketing approval. regulink.com
In the European Union , the European Medicines Agency (EMA) oversees a centralized authorization procedure. regulink.com This allows for a single marketing authorization that is valid in all EU member states. regulink.com The process is similar to the FDA's, involving preclinical and clinical development, followed by the submission of a Marketing Authorisation Application (MAA). nih.gov Both the FDA and EMA have specific guidance documents that outline the requirements for the development and approval of radiopharmaceuticals. nih.gov
| Regulatory Agency | Key Responsibilities in Radiopharmaceutical Approval |
| Food and Drug Administration (FDA) - USA | Reviews and approves new radiopharmaceuticals through the New Drug Application (NDA) process. Monitors the safety and efficacy of existing products. regulink.com |
| European Medicines Agency (EMA) - EU | Grants marketing authorization for new radiopharmaceuticals via a centralized procedure. Monitors the safety of authorized products (pharmacovigilance). regulink.com |
Data Monitoring and Reporting Requirements in Clinical Trials
To ensure the integrity of the research and the safety of participants, robust data monitoring and reporting systems are essential components of clinical trials.
A Data and Safety Monitoring Board (DSMB) , also known as a Data Monitoring Committee (DMC), is an independent group of experts that periodically reviews and evaluates the accumulating study data. nih.govbrown.edu The primary responsibilities of a DSMB are to:
Monitor participant safety. ahajournals.org
Assess the conduct and progress of the trial. brown.edu
Evaluate the efficacy of the intervention. brown.edu
Make recommendations to the study sponsor about continuing, modifying, or terminating the trial. nih.gov
Adverse Event (AE) reporting is a critical requirement. An adverse event is any untoward medical occurrence in a trial participant, which does not necessarily have a causal relationship with the treatment. nih.gov Serious Adverse Events (SAEs) are those that result in death, are life-threatening, require hospitalization, or result in significant disability. nih.gov
Reporting timelines are strict. For instance, in the US, unexpected fatal or life-threatening suspected adverse reactions must be reported to the FDA within 7 calendar days, while other serious and unexpected suspected adverse reactions must be reported within 15 calendar days. vcu.eduucsf.edu Researchers are obligated to report AEs to the study sponsor and the REC/IRB according to the timelines specified in the protocol and regulatory requirements. ucsf.educcrps.org This rigorous reporting ensures that any potential safety concerns are identified and addressed promptly.
Q & A
Basic: What is the mechanism by which Sr-89 selectively localizes in metastatic bone lesions?
Sr-89, a calcium analog, rapidly clears from the bloodstream post-injection and accumulates preferentially in regions of active osteogenesis, such as primary bone tumors and blastic metastases. This selective uptake is due to strontium's chemical similarity to calcium, allowing integration into hydroxyapatite crystals at sites of high bone turnover. Metastatic lesions retain Sr-89 longer than normal bone (14-day turnover in normal bone vs. prolonged retention in lesions), enabling targeted beta irradiation .
Basic: What are the pharmacokinetic properties of Sr-89 relevant to clinical dosing?
- Uptake: ~50% of the injected dose is retained in skeletal metastases, with urinary (67%) and fecal (33%) excretion pathways.
- Excretion kinetics: Peak urinary excretion occurs within 48 hours post-injection.
- Radiation range: Beta particles (max energy: 1.463 MeV) penetrate up to 8 mm in tissue, sparing distant soft tissues.
- Half-life: 50.5 days, requiring decay correction for dose calculations (see Table 1 in ) .
Advanced: How should researchers design a clinical trial to evaluate Sr-89 efficacy in pain palliation?
Key considerations:
- Control groups: Use placebo (e.g., non-radioactive Sr-88) or active comparators (e.g., external beam radiotherapy).
- Endpoints: Primary endpoints include pain score reduction (e.g., visual analog scale) and secondary endpoints like analgesic use reduction, absence of supplementary radiotherapy, and quality-of-life metrics.
- Follow-up duration: Monitor outcomes for ≥6 months post-treatment, as pain relief peaks at 2–3 months but may persist (Table 2 and 3 in ).
- Stratification: Account for baseline hematologic status (platelet counts >60,000/µL, WBC >2,400/µL) to mitigate marrow toxicity risks .
Advanced: What methodological challenges arise in detecting Sr-89 in environmental or biological samples?
- Isotopic interference: Sr-89 must be distinguished from Sr-90 via radiochemical separation (e.g., ion exchange chromatography) and beta counting after Y-90 ingrowth.
- Detection limits: Achievable sensitivity is ~20 mBq/m³ in air using Čerenkov radiation and liquid scintillation spectrometry.
- Sample preparation: Add stable strontium carrier to improve yield, followed by wet-ashing and purification steps .
Basic: How is Sr-89 produced for clinical use?
Sr-89 is generated by neutron irradiation of stable Sr-88 in nuclear reactors, following the reaction:
Sr-88 + n → Sr-89 + γ .
Post-irradiation, Sr-89 is purified via chemical separation to remove contaminants (e.g., Sr-90) .
Advanced: How is radiation dosimetry calculated for Sr-89 administration?
Dosimetry relies on:
- Decay correction: Use Table 1 ( ) to adjust for radioactive decay relative to the calibration date.
- Organ-specific doses: Bone surfaces receive ~17.0 mGy/MBq, while red marrow absorbs ~11.0 mGy/MBq (Table 4 in ).
- Metastatic uptake: Lesions receive higher doses due to enhanced Sr-89 retention .
Advanced: How does Sr-89 compare to other beta-emitting radiopharmaceuticals (e.g., Samarium-153, Radium-223) in pain palliation?
- Energy profile: Sr-89 emits higher-energy beta particles (1.463 MeV) than Sm-153 (0.81 MeV) but lacks gamma emissions, reducing staff exposure.
- Half-life: Sr-89’s 50.5-day half-life permits sustained therapeutic effect but delays hematologic recovery vs. shorter-lived agents.
- Clinical efficacy: Sr-89 shows superior pain-free rates (18.2% at 6 months) vs. placebo (5%) in controlled trials (Table 3 in ) .
Basic: What safety protocols are critical when handling Sr-89 in laboratory settings?
- Shielding: Use acrylic/Plexiglas (≥8 mm thickness) to block beta particles; lead shielding is unnecessary but mitigates bremsstrahlung.
- Contamination control: Implement urinary catheterization for incontinent patients to limit environmental contamination.
- Dose monitoring: Surface dose rates for unshielded vials are ~65 mR/min/mCi; store vials in transportation shields .
Advanced: How does renal dysfunction impact Sr-89 excretion and dosing?
- Excretion pathway: Sr-89 is primarily excreted renally. Impaired kidney function may prolong systemic exposure, increasing marrow toxicity risks.
- Dose adjustment: No formal guidelines exist, but researchers should monitor hematologic parameters more frequently and consider reduced activity in severe dysfunction .
Advanced: What analytical methods differentiate Sr-89 and Sr-90 in mixed samples?
- Radiochemical separation: Isolate strontium fractions via ion exchange, then quantify Sr-90 via Y-90 ingrowth (measured by beta counting after 14 days).
- Decay curve analysis: Resolve Sr-89 (50.5-day half-life) from Sr-90 (28.1-year half-life) using multi-component decay models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
